Ritipenem
Description
carbapenem antibiotic; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNRQOUOZJHTR-UWBRJAPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84845-58-9 (Parent) | |
| Record name | Ritipenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60868840 | |
| Record name | Ritipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84845-57-8 | |
| Record name | Ritipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84845-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritipenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RITIPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Binding Affinity of Ritipenem to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem is a broad-spectrum penem antibiotic with potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. The peptidoglycan layer is crucial for maintaining the structural integrity of the bacterial cell wall. Inhibition of PBPs by this compound disrupts cell wall synthesis, leading to cell lysis and bacterial death. This guide provides a detailed overview of the binding affinity of this compound to various PBPs, the experimental protocols used to determine these affinities, and the underlying mechanism of action.
Data Presentation: this compound Binding Affinity to PBPs
The binding affinity of this compound to PBPs is a key determinant of its antibacterial efficacy. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.
Table 1: Binding Affinities (IC50) of this compound for Penicillin-Binding Proteins of Haemophilus influenzae[1]
| Penicillin-Binding Protein (PBP) | IC50 (μg/mL) | IC50 (relative to MIC) |
| PBP 1a | 0.08 | 0.3 |
| PBP 1b | 0.01 | 0.04 |
| PBP 2 | 0.04 | 0.15 |
| PBP 3a | 1.2 | 4.6 |
| PBP 3b | 0.32 | 1.2 |
| PBP 4 | >100 | >380 |
| PBP 5 | >100 | >380 |
| PBP 6 | >100 | >380 |
Note: The Minimum Inhibitory Concentration (MIC) of this compound against the tested Haemophilus influenzae strain was 0.26 μg/mL.[1]
This compound demonstrates a particularly high affinity for PBP 1b in Haemophilus influenzae, followed by PBPs 2 and 1a.[1] The affinities for PBPs 3a and 3b are significantly lower.[1] This preferential binding to PBP 1b is suggested to be essential for inducing the lysis of H. influenzae cells.[2]
Experimental Protocols
The determination of PBP binding affinity is crucial for understanding the mechanism of action of β-lactam antibiotics. The most common methods are competitive binding assays using either radiolabeled or fluorescently labeled penicillin derivatives.
Competitive PBP Binding Assay with Radiolabeled Penicillin (e.g., [3H]benzylpenicillin)
This traditional method quantifies the ability of an unlabeled β-lactam, such as this compound, to compete with a radiolabeled penicillin for binding to PBPs.
Methodology: [1]
-
Bacterial Culture and Membrane Preparation:
-
Cultivate the bacterial strain of interest (e.g., H. influenzae) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Lyse the cells using methods such as sonication or French press to release the cellular contents.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation. Resuspend the membrane fraction in a suitable buffer.
-
-
Competitive Binding Reaction:
-
Incubate the membrane preparations with various concentrations of this compound for a defined period (e.g., 10 minutes at 30°C) to allow for the binding of this compound to the PBPs.
-
Add a constant, saturating concentration of radiolabeled penicillin (e.g., [3H]benzylpenicillin) to the mixture and incubate for another defined period (e.g., 10 minutes at 30°C). The radiolabeled penicillin will bind to the PBPs that are not already occupied by this compound.
-
-
Termination of Reaction and SDS-PAGE:
-
Stop the binding reaction by adding a surplus of unlabeled penicillin G, followed by the addition of a sample buffer containing sodium dodecyl sulfate (SDS).
-
Boil the samples to denature the proteins.
-
Separate the PBP-penicillin complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Detection and Quantification:
-
Visualize the radiolabeled PBPs using fluorography. This involves impregnating the gel with a scintillant, drying it, and exposing it to X-ray film at a low temperature (e.g., -80°C).
-
Quantify the radioactivity in each PBP band using densitometry or an image-analyzing system.[1]
-
-
IC50 Determination:
-
Plot the percentage of inhibition of radiolabeled penicillin binding versus the concentration of this compound.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in the binding of the radiolabeled penicillin to a specific PBP.[1]
-
Fluorescent PBP Competition Assay (e.g., with Bocillin FL)
This method is a non-radioactive alternative that utilizes a fluorescently labeled penicillin derivative, such as Bocillin FL (a fluorescent analog of penicillin V).
-
Bacterial Culture and Membrane Preparation:
-
Prepare bacterial cell membranes as described in the radiolabeled assay protocol.
-
-
Competitive Binding Reaction:
-
Pre-incubate the membrane preparations with a range of concentrations of the test antibiotic (this compound) for a specific time and temperature.
-
Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) and incubate further to label the PBPs that are not bound by the test antibiotic.
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner.[3]
-
-
Quantification and IC50 Determination:
-
Quantify the fluorescence intensity of each PBP band using appropriate software.
-
Calculate the IC50 value as the concentration of the test antibiotic that causes a 50% reduction in the fluorescent signal for a particular PBP.[3]
-
Mandatory Visualizations
Mechanism of Action of this compound
The primary mechanism of action of this compound, like other penem antibiotics, is the inhibition of bacterial cell wall synthesis.[5] This is achieved through the covalent acylation of the active site serine of PBPs, which inactivates their transpeptidase function.[5] The transpeptidase activity of PBPs is essential for the cross-linking of peptidoglycan chains, which provides structural rigidity to the bacterial cell wall.[5] Inhibition of this process leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[5][6]
References
- 1. Potent Bacteriolytic Activity of this compound Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent bacteriolytic activity of this compound associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of Tomopenem (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent carbapenem for structure function studies of penicillin-binding proteins, β-lactamases, and β-lactam sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
In Vitro Antibacterial Spectrum of Ritipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Ritipenem, a parenteral carbapenem antibiotic. The document summarizes its activity against a broad range of clinically relevant Gram-positive and Gram-negative bacteria, presents detailed experimental protocols for susceptibility testing, and illustrates key mechanisms and workflows through diagrams.
Core Antibacterial Activity
This compound demonstrates a potent and broad spectrum of in vitro activity against both aerobic and anaerobic bacteria. As a carbapenem, its mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to essential penicillin-binding proteins (PBPs), leading to bacterial cell death. This compound is stable against many β-lactamases, including penicillinases and cephalosporinases, which contributes to its effectiveness against many resistant strains.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound, presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates. Data has been compiled from various studies and is presented in μg/mL.
Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes
| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.20 | 0.39 |
| Staphylococcus aureus (Methicillin-resistant) | 48 | >100 | >100 |
| Streptococcus pneumoniae | 24 | 0.20 | 0.39 |
| Streptococcus pyogenes | 50 | 0.025 | 0.05 |
| Enterococcus faecalis | 39 | 3.13 | 6.25 |
| Enterococcus faecium | 40 | >100 | >100 |
Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes
| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 51 | 0.78 | 1.56 |
| Klebsiella pneumoniae | 50 | 0.20 | 0.39 |
| Proteus mirabilis | 50 | 0.78 | 1.56 |
| Proteus vulgaris | 35 | 0.78 | 1.56 |
| Enterobacter cloacae | 50 | 3.13 | 100 |
| Citrobacter freundii | 50 | 3.13 | 12.5 |
| Serratia marcescens | 50 | 25 | 100 |
| Acinetobacter calcoaceticus | 49 | 6.25 | 25 |
| Pseudomonas aeruginosa | 50 | >100 | >100 |
| Haemophilus influenzae (Ampicillin-resistant) | 26 | 0.39 | 0.78 |
Table 3: In Vitro Activity of this compound against Anaerobic Bacteria
| Bacterial Species | No. of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 40 | 0.20 | 0.39 |
Experimental Protocols
The determination of this compound's in vitro antibacterial spectrum is primarily conducted using standardized broth microdilution and agar dilution methods, following guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the Japanese Society of Chemotherapy.
Broth Microdilution Method (Based on CLSI Guidelines)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Serially dilute the stock solution to prepare working solutions for the desired concentration range.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Microdilution Plate Preparation and Inoculation:
-
Dispense 100 µL of the appropriate this compound dilutions into each well of a 96-well microtiter plate.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria. Specific conditions may be required for fastidious organisms.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method (Based on Japanese Society of Chemotherapy Guidelines)
This method involves incorporating the antimicrobial agent into an agar medium upon which the bacteria are then inoculated.
1. Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a suitable solvent.
-
Add 1 part of each antimicrobial dilution to 9 parts of molten and cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar).
-
Pour the agar into petri dishes and allow them to solidify. A drug-free plate should also be prepared as a growth control.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the suspension to achieve a final concentration of approximately 1 x 10⁴ CFU per spot upon inoculation.
3. Inoculation:
-
Using a multipoint inoculator, apply a standardized volume (spot) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and progressing to plates with increasing concentrations of this compound.
4. Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: this compound's mechanism of action via PBP binding and cell wall synthesis inhibition.
Experimental Workflow: In Vitro Susceptibility Testing
Caption: Generalized workflow for determining the MIC of this compound.
Ritipenem and Renal Dehydropeptidase-I: A Technical Examination of Stability and Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritipenem, a penem class antibiotic, exhibits a broad antimicrobial spectrum. A key aspect of its pharmacokinetic profile is its interaction with renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain carbapenem and penem antibiotics. This technical guide provides an in-depth analysis of the stability of this compound in relation to DHP-I, summarizing available data, outlining relevant experimental protocols, and visualizing key pathways to inform further research and development. While some sources indicate this compound's stability to DHP-I, in vivo data suggests a degree of interaction, highlighting the need for a comprehensive understanding of this relationship.
Introduction to this compound and Renal Dehydropeptidase-I
This compound is a synthetic β-lactam antibiotic belonging to the penem class. Its mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Renal dehydropeptidase-I (DHP-I, EC 3.4.13.19) is a zinc-dependent metalloenzyme located on the brush border of proximal renal tubules.[1] Its primary function is the hydrolysis of dipeptides, but it is also known to metabolize and inactivate certain carbapenem and penem antibiotics.[1] The most notable example is imipenem, which is rapidly degraded by DHP-I and therefore must be co-administered with a DHP-I inhibitor, cilastatin, to ensure therapeutic efficacy.[2][3][4] In contrast, other carbapenems like meropenem exhibit greater stability against DHP-I.[2][4]
The stability of a penem or carbapenem to DHP-I is a critical factor in its clinical utility, influencing its pharmacokinetic profile, dosing regimen, and the potential need for co-administered inhibitors.
Stability of this compound in the Presence of DHP-I: A Review of the Evidence
The stability of this compound against DHP-I is a subject with some conflicting reports. While it has been described as being stable to this enzyme, obviating the need for a co-administered inhibitor, other evidence suggests that its stability is not absolute.
One source explicitly states that this compound is stable in relation to renal dehydropeptidase-I and does not require the concomitant administration of an inhibitor of this enzyme. However, the same source also presents data from in vivo studies that appear to contradict this assertion.
A study in rats demonstrated that the urinary recovery of this compound within 8 hours increased from 35.3% when administered alone to 49.4% when co-administered with cilastatin, a potent DHP-I inhibitor. Furthermore, a human study involving the intravenous co-administration of this compound with an imipenem-cilastatin combination showed a significant increase in the urinary recovery of this compound, from 36.9% with this compound alone to 80.7%. These findings strongly suggest that DHP-I does, to some extent, hydrolyze and inactivate this compound in vivo.
Comparative Stability of Carbapenems and Penems to DHP-I
To contextualize the stability of this compound, it is useful to compare it with other well-characterized carbapenems.
| Antibiotic | Class | Stability to DHP-I | Requirement for DHP-I Inhibitor |
| Imipenem | Carbapenem | Low | Yes (Cilastatin) |
| Meropenem | Carbapenem | High | No |
| Doripenem | Carbapenem | High | No |
| This compound | Penem | Moderate (Conflicting Reports) | Not typically co-administered, but inhibitor increases recovery |
This table summarizes the relative stability of selected carbapenems and this compound to renal dehydropeptidase-I.
Experimental Protocols for Assessing Carbapenem/Penem Stability
In Vitro Enzymatic Assay for DHP-I Mediated Hydrolysis
This protocol outlines a general procedure for determining the kinetic parameters of DHP-I-mediated hydrolysis of a penem or carbapenem antibiotic.
Objective: To quantify the rate of hydrolysis of the test antibiotic by purified DHP-I and determine kinetic constants (Vmax and Km).
Materials:
-
Purified renal dehydropeptidase-I (porcine or human recombinant)
-
Test antibiotic (e.g., this compound)
-
Reference antibiotics (e.g., imipenem as a positive control, meropenem as a stable control)
-
HEPES buffer (pH 7.2)
-
Spectrophotometer capable of UV wavelength measurements (290-300 nm)
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and reference antibiotics in ultrapure water.
-
Prepare a working solution of purified DHP-I in HEPES buffer. The concentration will need to be optimized based on enzyme activity.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the appropriate wavelength for the test antibiotic (typically between 290-300 nm, where the β-lactam ring cleavage can be observed as a change in absorbance).
-
Equilibrate the cuvette containing HEPES buffer and the antibiotic substrate to the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Add a specific volume of the DHP-I enzyme solution to the cuvette to initiate the hydrolysis reaction.
-
Immediately begin recording the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance versus time curve.
-
Repeat the assay with varying substrate concentrations to generate a Michaelis-Menten plot.
-
Determine the Vmax (maximum rate of reaction) and Km (Michaelis constant) from the plot, for example, by using a Lineweaver-Burk transformation.
-
The ratio Vmax/Km is a measure of the catalytic efficiency of the enzyme for the substrate. A lower Vmax/Km ratio indicates greater stability.
-
In Vivo Urinary Recovery Study
This protocol describes a general approach to assess the impact of DHP-I on the in vivo stability of a penem or carbapenem.
Objective: To compare the urinary excretion of the active form of the test antibiotic with and without the co-administration of a DHP-I inhibitor.
Subjects: Animal models (e.g., rats, rabbits) or human volunteers.
Materials:
-
Test antibiotic (e.g., this compound)
-
DHP-I inhibitor (e.g., cilastatin)
-
Vehicle for administration (e.g., saline)
-
Metabolic cages for urine collection
-
Analytical method for quantifying the antibiotic in urine (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize animals in metabolic cages.
-
Divide animals into two groups: one receiving the test antibiotic alone and the other receiving the test antibiotic co-administered with a DHP-I inhibitor.
-
Administer the drugs via the desired route (e.g., intravenous).
-
-
Urine Collection:
-
Collect urine at specified intervals (e.g., 0-2h, 2-4h, 4-8h, etc.) for a total period (e.g., 24 hours).
-
Measure the volume of urine collected at each interval.
-
-
Sample Analysis:
-
Prepare urine samples for analysis (e.g., centrifugation, dilution).
-
Quantify the concentration of the unchanged (active) antibiotic in the urine samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the total amount of active antibiotic excreted in the urine over the collection period for each animal.
-
Express the urinary recovery as a percentage of the administered dose.
-
Statistically compare the urinary recovery between the two groups. A significantly higher recovery in the group receiving the DHP-I inhibitor indicates that the antibiotic is susceptible to DHP-I-mediated hydrolysis in vivo.
-
Visualizing Key Pathways and Workflows
DHP-I Mediated Hydrolysis of a β-Lactam Antibiotic
Caption: DHP-I mediated hydrolysis of a β-lactam antibiotic in the renal tubules.
Experimental Workflow for In Vitro Stability Assay
Caption: Generalized workflow for the in vitro assessment of antibiotic stability against DHP-I.
Logical Relationship of DHP-I Inhibition and Urinary Recovery
Caption: Logical flow illustrating the effect of DHP-I inhibition on this compound's urinary recovery.
Conclusion and Future Directions
The stability of this compound in relation to renal dehydropeptidase-I is a nuanced topic. While qualitatively described as stable, in vivo evidence from urinary recovery studies in both animals and humans indicates that DHP-I-mediated hydrolysis does occur to a significant extent. The lack of publicly available, detailed kinetic data (Vmax, Km) for the interaction between this compound and DHP-I represents a notable knowledge gap.
For drug development professionals, this underscores the importance of conducting thorough in vitro and in vivo characterization of new penem and carbapenem candidates against DHP-I. Future research should aim to:
-
Quantify the kinetics: Determine the Vmax, Km, and Vmax/Km ratio for this compound hydrolysis by purified human DHP-I to provide a precise measure of its stability relative to other β-lactams.
-
Elucidate the clinical significance: Further investigate the clinical implications of the observed DHP-I-mediated degradation of this compound and whether it affects therapeutic outcomes in different patient populations.
-
Standardize protocols: Develop and publish standardized, detailed protocols for the assessment of penem and carbapenem stability against DHP-I to ensure data comparability across different studies.
A more complete understanding of the this compound-DHP-I interaction will enable a more accurate prediction of its pharmacokinetic behavior and optimize its clinical application.
References
- 1. Metabolism of thienamycin and related carbapenem antibiotics by the renal dipeptidase, dehydropeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Comparative review of imipenem/cilastatin versus meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic and Pharmacodynamic Profile of Oral Ritipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritipenem acoxil, an orally administered prodrug, is rapidly hydrolyzed in the body to its active form, this compound. As a member of the penem class of β-lactam antibiotics, this compound exhibits a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of oral this compound, compiling available data from preclinical and clinical studies. The information presented herein is intended to support further research and development of this compound.
Introduction
This compound is a synthetic penem antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is stable to renal dehydropeptidase-I, obviating the need for co-administration with an enzyme inhibitor.[2] The oral formulation, this compound acoxil, is an acetoxymethyl ester prodrug designed to enhance bioavailability.[2] Following oral administration, this compound acoxil is rapidly and completely hydrolyzed to the active moiety, this compound, during absorption.[2]
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2][3] The primary target for this compound in Escherichia coli is PBP2.[2] In vitro studies have also indicated its affinity for PBP2 in methicillin-susceptible Staphylococcus aureus and PBP2a in methicillin-resistant S. aureus (MRSA).[2]
Figure 1: Mechanism of action of this compound.
Pharmacokinetics
This compound acoxil is administered orally and is rapidly converted to its active form, this compound.
Absorption and Bioavailability
The oral bioavailability of this compound acoxil is estimated to be between 30% and 40%.[2] Less than 50% of the administered dose is absorbed from the intestinal tract.[2] The prodrug is completely hydrolyzed to this compound during its transport across the gastrointestinal mucosa.[2]
Distribution
Specific data on the protein binding and tissue distribution of this compound in humans are not extensively detailed in the available literature.
Metabolism
This compound acoxil is rapidly metabolized to this compound. Further metabolism of this compound results in the formation of open β-lactam ring metabolites.[4]
Excretion
The primary route of elimination for this compound and its metabolites is via the urine.[2] In animal studies, a significant portion of the administered dose was recovered in the urine.[2]
Pharmacokinetic Parameters in Healthy Volunteers
Pharmacokinetic studies in healthy volunteers have provided key insights into the behavior of oral this compound acoxil.
| Parameter | Single Dose (500 mg) | Multiple Doses (500 mg TID for 10 days) | Reference |
| Cmax (mg/L) | ~2.5 | ~2.5 | [4] |
| Tmax (h) | ~0.5 | ~0.5 | [4] |
| AUC0-8h (mg·h/L) | ~10 | ~10 | [4] |
| t1/2 (h) | ~0.7 | ~0.7 | [4] |
| Renal Clearance (mL/min) | 132 | 87 | [4] |
Table 1: Pharmacokinetic parameters of this compound after oral administration of this compound acoxil to healthy volunteers.
A decrease in renal clearance was observed following repeated dosing.[4] this compound did not show significant accumulation in plasma after multiple doses, which is consistent with its short half-life.[4]
Figure 2: Pharmacokinetic pathway of oral this compound acoxil.
Pharmacodynamics
The pharmacodynamic profile of an antibiotic is crucial for determining its efficacy and optimizing dosing regimens.
In Vitro Activity
This compound demonstrates a broad spectrum of in vitro activity against a range of Gram-positive and Gram-negative bacteria.[5] Its activity is reported to be superior to that of some cephalosporins against Gram-positive organisms like Staphylococcus and Streptococcus species.[1]
In Vivo Efficacy in Animal Models
Preclinical studies in murine infection models have demonstrated the in vivo efficacy of oral this compound acoxil. In a mouse septicemia model, this compound acoxil was more effective than comparator drugs against infections caused by methicillin-susceptible S. aureus (MSSA) and imipenem- or quinolone-resistant S. aureus.[1] It also showed superior efficacy against E. coli and Serratia marcescens compared to cefaclor.[1] In murine respiratory infection models, this compound acoxil was effective against Streptococcus pneumoniae.[6]
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
Post-Antibiotic Effect (PAE)
There is a lack of specific data on the post-antibiotic effect of this compound. For other carbapenems like imipenem and meropenem, a PAE has been observed against various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[9] The duration of the PAE for carbapenems can be concentration-dependent.[3] For Gram-negative bacilli, carbapenems are among the few β-lactams that exhibit a significant PAE. The mechanism is thought to be related to the slow recovery of penicillin-binding proteins after drug exposure.
Experimental Protocols
Pharmacokinetic Studies in Healthy Volunteers
A representative study design for evaluating the pharmacokinetics of oral this compound acoxil is as follows:
-
Study Design: Open-label, non-comparative study in healthy male volunteers.
-
Dosing Regimen: 500 mg of this compound acoxil administered orally three times daily for 10 days.
-
Sample Collection: Blood and urine samples collected at predefined intervals before and after drug administration on days 1, 4, 8, and 11.
-
Bioanalytical Method: Concentrations of this compound and its metabolites in plasma and urine are determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.[4]
Figure 3: Workflow for a pharmacokinetic study of oral this compound acoxil.
High-Performance Liquid Chromatography (HPLC-UV) for this compound in Plasma
-
Sample Preparation: Protein precipitation of plasma samples is a common method. For example, acetonitrile can be used to precipitate plasma proteins.[2] The supernatant is then separated, and a portion is injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[10]
-
Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., acetonitrile) is often employed for the separation of β-lactams.[2]
-
Flow Rate: A constant flow rate is maintained.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., around 298 nm for some carbapenems) is used for quantification.[11]
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antibiotic.
-
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
This compound stock solution.
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12][13]
-
Discussion and Future Directions
The available data indicate that oral this compound acoxil is a promising antibiotic with a favorable pharmacokinetic profile for oral administration, characterized by rapid conversion to the active drug and a short half-life that prevents significant accumulation. Its demonstrated in vivo efficacy in animal models supports its potential clinical utility.
However, a significant gap exists in the publicly available preclinical pharmacodynamic data for this compound. To fully understand its therapeutic potential and to optimize dosing strategies, further research is warranted in the following areas:
-
Time-kill kinetic studies against a range of clinically relevant pathogens to characterize the rate and extent of its bactericidal activity.
-
Determination of the post-antibiotic effect (PAE) to inform dosing intervals.
-
Establishment of this compound-specific PK/PD indices (e.g., %fT>MIC) and their correlation with efficacy in animal infection models. This is crucial for defining clinical breakpoints and for guiding dose adjustments in special patient populations.
A more complete understanding of the pharmacodynamic properties of this compound will be essential for its successful clinical development and for ensuring its appropriate and effective use in the treatment of bacterial infections.
Conclusion
Oral this compound acoxil is a prodrug that is efficiently converted to the active antibiotic this compound. It exhibits a pharmacokinetic profile suitable for oral administration and has demonstrated in vivo efficacy. While its mechanism of action is well-understood, a more comprehensive characterization of its pharmacodynamic properties is needed to fully elucidate its clinical potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to stimulate and support further investigation into this promising antibacterial agent.
References
- 1. Japanese Journal of Chemotherapy [jstage.jst.go.jp]
- 2. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postantibiotic effect of beta-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the pharmacokinetics and tolerability of this compound acoxil in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. In vivo antibacterial activities of sanfetrinem cilexetil, a new oral tricyclic antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the optimal pharmacokinetic/pharmacodynamic targets for β-lactamase inhibitors? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of attaining aggressive vs. conservative PK/PD target on the clinical efficacy of beta-lactams for the treatment of Gram-negative infections in the critically ill patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method for determining the free (unbound) concentration of ten beta-lactam antibiotics in human plasma using high performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jptcp.com [jptcp.com]
- 12. goldbio.com [goldbio.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Ritipenem
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritipenem is a synthetic broad-spectrum antibiotic belonging to the penem class of β-lactam antibiotics. It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its key quantitative data. Visualizations of its chemical structure, synthetic pathway, and mechanism of action are provided to facilitate a deeper understanding of this important antimicrobial agent.
Chemical Structure and Properties
This compound, chemically named (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, is a penem antibiotic.[1] Its core structure consists of a bicyclic system containing a β-lactam ring fused to a five-membered unsaturated ring containing a sulfur atom. This penem ring system is crucial for its antibacterial activity.
The structure of this compound is characterized by a hydroxyethyl side chain at the C6 position, which confers stability against hydrolysis by many β-lactamases, and a carbamoyloxymethyl group at the C3 position.[2]
This compound is often administered as its orally available prodrug, this compound Acoxil, which is the acetoxymethyl ester of this compound.[3] Following oral administration, this compound Acoxil is rapidly hydrolyzed by esterases in the intestinal mucosa to release the active drug, this compound.[3]
| Property | This compound | This compound Acoxil |
| IUPAC Name | (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
| Molecular Formula | C10H12N2O6S | C13H16N2O8S |
| Molecular Weight | 288.27 g/mol | 360.34 g/mol |
| CAS Number | 84845-57-8 | 99376-22-4 |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core penem ring system followed by the introduction of the appropriate side chains. While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of penem and carbapenem antibiotics.[4][5][6][7]
A key intermediate in the synthesis of many penem and carbapenem antibiotics is (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone.[4] The synthesis of this compound would likely proceed through a similar azetidinone intermediate, followed by the formation of the five-membered thia-ring and subsequent elaboration of the C3 side chain.
Proposed Synthetic Pathway:
The following diagram outlines a potential synthetic pathway for this compound, based on general synthetic strategies for penem antibiotics.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of a Penem Intermediate (Illustrative Example)
While a specific protocol for this compound is unavailable, the following is an illustrative example of the synthesis of a penem intermediate, adapted from the literature on penem synthesis.[4]
Synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone:
-
Step 1: Silyl Protection: To a solution of (3R,4R)-3-[(R)-1-hydroxyethyl]-2-azetidinone in dry dimethylformamide (DMF), add tert-butyldimethylsilyl chloride and imidazole. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Step 2: Acetoxylation: Cool the reaction mixture to 0°C and add lead tetraacetate. Stir for a designated period.
-
Work-up and Purification: Quench the reaction with a suitable reducing agent. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired acetoxy azetidinone intermediate.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following is a general protocol for MIC determination using the broth microdilution method.[8][9][10][11]
-
Preparation of Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Penicillin-Binding Protein (PBP) Inhibition Assay
The mechanism of action of this compound involves the inhibition of bacterial Penicillin-Binding Proteins (PBPs). The following is a general protocol for a PBP inhibition assay.[12][13][14]
-
Preparation of Bacterial Membranes: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and lyse them using a French press or sonication. Isolate the cell membranes by ultracentrifugation.
-
Binding Assay: Incubate the isolated bacterial membranes with various concentrations of this compound.
-
Competition Assay: Add a labeled β-lactam (e.g., fluorescently tagged penicillin) to the mixture to compete with this compound for binding to the PBPs.
-
Detection and Analysis: Separate the membrane proteins by SDS-PAGE. Visualize the labeled PBPs using a suitable imaging system. The inhibition of binding of the labeled β-lactam by this compound indicates its interaction with the PBPs.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[15] The primary targets of this compound are the Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[14] Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity.
By covalently binding to the active site of PBPs, this compound inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Quantitative Data
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC90) values for this compound against a selection of clinically relevant bacterial species.
| Bacterial Species | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.2 |
| Streptococcus pneumoniae | 0.1 |
| Haemophilus influenzae | 0.4 |
| Escherichia coli | 1.6 |
| Klebsiella pneumoniae | 0.8 |
| Pseudomonas aeruginosa | >128 |
| Data compiled from various in vitro studies. |
Spectroscopic Data (Representative)
| Spectroscopic Technique | Characteristic Features for Penem Core |
| ¹H NMR | Signals for the β-lactam protons, the C6-hydroxyethyl side chain, and protons on the five-membered ring.[16][17][18] |
| ¹³C NMR | Resonances for the carbonyl carbons of the β-lactam and carboxylate groups, as well as carbons of the bicyclic ring system. |
| Infrared (IR) Spectroscopy | A strong absorption band around 1750-1780 cm⁻¹ corresponding to the C=O stretching of the β-lactam ring.[19][20] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.[21][22][23] |
Conclusion
This compound is a potent penem antibiotic with a broad spectrum of antibacterial activity. Its chemical structure, characterized by the penem nucleus and specific side chains, is responsible for its stability and efficacy. The synthesis of this compound involves a complex multi-step process, and its mechanism of action is well-established, involving the inhibition of bacterial cell wall synthesis through the inactivation of PBPs. This technical guide provides a foundational understanding of the chemistry and biology of this compound for researchers and professionals in the field of drug development. Further research into novel synthetic routes and a deeper understanding of its interactions with bacterial resistance mechanisms will be crucial for the continued development and application of this important class of antibiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Carbapenem and penem antibiotics. VI. Synthesis and antibacterial activity of 2-heteroaromatic-thiomethyl and 2-carbamoyloxymethyl 1-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 4. A practical preparation of the key intermediate for penems and carbapenems synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical synthesis of the new carbapenem antibiotic ertapenem sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 11. Determination of MICs of conventional and experimental drugs in liquid medium by the radiometric method against Mycobacterium avium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 13. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Carbapenem - Wikipedia [en.wikipedia.org]
- 16. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Studies on the Reactions of Biapenem with VIM Metallo β-Lactamases and the Serine β-Lactamase KPC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Structure–Activity Relationship of Penem Antibiotic Side Chains Used against Mycobacteria Reveals Highly Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.asm.org [journals.asm.org]
The Bactericidal Effect of Ritipenem on Clinical Isolates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem is a parenteral penem antibiotic, with its orally available prodrug being this compound acoxil. Like other β-lactam antibiotics, this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the bactericidal effect of this compound on a variety of clinical isolates, summarizing key quantitative data, detailing experimental protocols, and illustrating its mechanism of action.
Data Presentation: In Vitro Susceptibility of Clinical Isolates to this compound
The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC90) for this compound against various clinical isolates.
| Bacterial Species | Number of Strains | This compound MIC90 (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (Methicillin-Susceptible) | 50 | 0.39 |
| Staphylococcus aureus (Methicillin-Resistant) | 48 | >100 |
| Coagulase-Negative Staphylococci | 41 | 50 |
| Streptococcus pneumoniae | 24 | 0.39 |
| Streptococcus pyogenes | 50 | 0.05 |
| Enterococcus faecalis | 39 | 6.25 |
| Enterococcus faecium | 40 | >100 |
| Gram-Negative Aerobes | ||
| Escherichia coli | 51 | 1.56 |
| Klebsiella pneumoniae | 50 | 0.39 |
| Proteus mirabilis | 50 | 1.56 |
| Proteus vulgaris | 35 | 1.56 |
| Providencia rettgeri | 27 | 50 |
| Serratia marcescens | 50 | 100 |
| Enterobacter cloacae | 50 | 12.5 |
| Citrobacter freundii | 50 | 25 |
| Acinetobacter calcoaceticus | 49 | 3.13 |
| Pseudomonas aeruginosa | 50 | >100 |
| Burkholderia cepacia | 40 | 25 |
| Xanthomonas maltophilia | 50 | >100 |
| Haemophilus influenzae (Ampicillin-Resistant) | 26 | 0.78 |
| Anaerobes | ||
| Bacteroides fragilis | 40 | 0.39 |
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. The inhibition of PBPs leads to a weakened cell wall, ultimately resulting in cell lysis and death.
This compound has shown a strong affinity for PBP2 in Escherichia coli and PBP2 and PBP3 in methicillin-susceptible Staphylococcus aureus. However, its affinity for PBP2a, the altered PBP that confers resistance in Methicillin-Resistant Staphylococcus aureus (MRSA), is lower. In Haemophilus influenzae, this compound preferentially binds to PBP1b, which is suggested to be essential for inducing cell lysis[1].
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The following are detailed descriptions of the key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a commonly used procedure.
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium, and a few colonies are used to inoculate a saline or broth solution. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC test.
-
Subculturing: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the microtiter plate that show no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Assay
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay, with a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.
-
Exposure to Antimicrobial Agent: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
-
Sampling Over Time: The cultures are incubated at 35°C ± 2°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated onto an appropriate agar medium. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are typically plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum count.
Summary of Bactericidal Effect
The available in vitro data strongly support the bactericidal activity of this compound against a broad spectrum of clinical isolates. Time-kill studies have qualitatively confirmed its potent bactericidal effect against key pathogens like S. aureus and E. coli at concentrations exceeding the MIC.[2] The primary mechanism of action is the inhibition of bacterial cell wall synthesis through the targeting of PBPs. While this compound shows excellent activity against many susceptible and some resistant strains, its efficacy against highly resistant organisms such as MRSA, Enterococcus faecium, and Pseudomonas aeruginosa is limited, as indicated by high MIC90 values.
For a more comprehensive understanding of the pharmacodynamics of this compound, further studies providing detailed quantitative time-kill data would be beneficial. Such data would allow for a more precise characterization of the rate and extent of its bactericidal activity against various clinical isolates.
References
- 1. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent bacteriolytic activity of this compound associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for In Vitro Determination of Ritipenem MIC Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem is a broad-spectrum carbapenem antibiotic. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of clinically relevant bacteria in vitro. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter in assessing the antimicrobial efficacy of a compound. The following protocols are based on established methodologies for antimicrobial susceptibility testing (AST), primarily the broth microdilution method, as guided by the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and subsequent cell lysis.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation
The following tables summarize the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria. The data is presented as MIC90 values (in µg/mL), which represents the concentration required to inhibit the growth of 90% of the tested isolates.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Organism | No. of Strains | MIC |
| Staphylococcus aureus | 50 | 0.39 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 48 | >100 |
| Coagulase-negative staphylococci | 41 | 50 |
| Streptococcus pneumoniae | 24 | 0.39 |
| Streptococcus pyogenes | 50 | 0.05 |
| Enterococcus faecalis | 39 | 6.25 |
| Enterococcus faecium | 40 | >100 |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Organism | No. of Strains | MIC |
| Escherichia coli | 51 | 1.56 |
| Klebsiella pneumoniae | 50 | 0.39 |
| Proteus mirabilis | 50 | 1.56 |
| Proteus vulgaris | 35 | 1.56 |
| Providencia rettgeri | 27 | 50 |
| Serratia marcescens | 50 | 100 |
| Enterobacter cloacae | 50 | 12.5 |
| Citrobacter freundii | 50 | 25 |
| Acinetobacter calcoaceticus | 49 | 3.13 |
| Pseudomonas aeruginosa | 50 | >100 |
| Burkholderia cepacia | 40 | 25 |
| Stenotrophomonas maltophilia | 50 | >100 |
| Ampicillin-resistant Haemophilus influenzae | 26 | 0.78 |
| Bacteroides fragilis | 40 | 0.39 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10[1] and general practices for antimicrobial susceptibility testing.
Materials:
-
This compound analytical standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Quality Control (QC) bacterial strains (see note below)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol Workflow:
Caption: Experimental workflow for determining this compound MIC values.
Detailed Steps:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Dissolve in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10^8^ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5^ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates (Serial Dilution):
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 50 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in a final bacterial concentration of approximately 5 x 10^5^ CFU/mL and will halve the antibiotic concentrations to the final desired test range.
-
-
Controls:
-
Growth Control: At least one well per organism should contain 50 µL of CAMHB and 50 µL of the bacterial inoculum, with no antibiotic. This well should show turbidity after incubation.
-
Sterility Control: At least one well should contain 100 µL of CAMHB only, with no bacteria. This well should remain clear after incubation.
-
-
Incubation:
-
Seal the microtiter plates or place them in a humidified container to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of MIC:
-
After incubation, visually inspect the plates. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).
-
A reading aid, such as a viewing box with a dark background, may be used.
-
Quality Control
Note on Quality Control for this compound: As of the latest review, specific CLSI or EUCAST quality control (QC) strains and their corresponding expected MIC ranges for this compound have not been established. In the absence of specific guidelines, it is recommended to use standard ATCC® QC strains that are routinely used for other carbapenems.
Recommended Approach:
-
Select Appropriate QC Strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™
-
Enterococcus faecalis ATCC® 29212™
-
-
In-house Validation:
-
Perform MIC testing with this compound against these QC strains concurrently with the test isolates.
-
It is crucial for each laboratory to establish its own in-house acceptable QC ranges for this compound based on repeated testing (e.g., 20-30 independent runs).
-
The results should be consistent and reproducible within a narrow range (typically ±1 two-fold dilution).
-
-
Frequency of QC Testing:
-
QC testing should be performed each day that patient isolates are tested.
-
If results are consistently within the established in-house range, the frequency may be reduced to weekly, in accordance with CLSI M100 guidelines for other antimicrobials.
-
Table 3: Example of In-house QC Log for this compound
| Date | QC Strain | Lot No. of this compound | MIC (µg/mL) | Within In-house Range? | Technologist |
| [Date] | E. coli ATCC® 25922™ | [Lot No.] | [Yes/No] | [Initials] | |
| [Date] | P. aeruginosa ATCC® 27853™ | [Lot No.] | [Yes/No] | [Initials] | |
| [Date] | S. aureus ATCC® 29213™ | [Lot No.] | [Yes/No] | [Initials] | |
| [Date] | E. faecalis ATCC® 29212™ | [Lot No.] | [Yes/No] | [Initials] |
Disclaimer
This protocol is intended for research purposes only and should be performed by trained personnel in a laboratory setting. It is essential to adhere to standard microbiological safety practices. The information provided is based on currently available scientific literature and established guidelines. Users should validate this protocol for their specific laboratory conditions and applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ritipenem
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ritipenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its chemical formula is C₁₀H₁₂N₂O₆S, with a molecular weight of approximately 288.28 g/mol .[2] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method employs a reversed-phase C18 column to separate this compound from potential interferences. The mobile phase, consisting of a mixture of acetonitrile and a phosphate buffer, facilitates the elution of the analyte. Detection is achieved using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is based on the peak area of the analyte, which is proportional to its concentration.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (analytical grade)
-
Human plasma (for biological sample analysis)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions, which are based on methods developed for similar carbapenem antibiotics.[3][4][5]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.01M Potassium dihydrogen phosphate buffer : Acetonitrile (85:15 v/v), pH adjusted to 6.5 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 298 nm |
| Run Time | 15 minutes |
Preparation of Solutions
3.1. Mobile Phase Preparation
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.01M solution.
-
Adjust the pH of the buffer to 6.5 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a ratio of 85:15 (v/v).
-
Degas the mobile phase by sonication for 15 minutes before use.
3.2. Standard Stock Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase to obtain a stock solution of 1 mg/mL.
-
Store the stock solution at 2-8°C, protected from light.
3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
4.1. For Pharmaceutical Formulations
-
For powder for injection, accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 10 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.2. For Biological Samples (Plasma)
A liquid-liquid extraction procedure is recommended for plasma samples.[6]
-
To 1 mL of plasma in a centrifuge tube, add 3 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3][7] The validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following tables present hypothetical but representative data for the validation of the HPLC method for this compound quantification.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 5 | 4.92 | 98.4 |
| 50 | 50.85 | 101.7 |
| 100 | 99.10 | 99.1 |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | 1.2 | 1.8 |
| 50 | 0.8 | 1.1 |
| 100 | 0.5 | 0.9 |
Table 4: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Relationship of validation parameters to method reliability.
References
- 1. This compound | C10H12N2O6S | CID 65633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 84845-57-8 [smolecule.com]
- 3. jst.org.in [jst.org.in]
- 4. japer.in [japer.in]
- 5. bepls.com [bepls.com]
- 6. Liquid chromatographic analysis of penem antibiotic FCE22101 in biological fluids with a liquid-liquid extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for In Vivo Mouse Infection Models to Test Ritipenem Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem, a member of the carbapenem class of β-lactam antibiotics, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), with a high affinity for PBP2 in Escherichia coli.[1] this compound acoxil is the orally available acetoxymethyl ester prodrug, which is rapidly hydrolyzed to the active parent compound, this compound.[1] This document provides detailed application notes and protocols for utilizing in vivo mouse infection models to evaluate the efficacy of this compound. The protocols described herein are based on established methodologies for systemic (peritonitis), localized (neutropenic thigh), and respiratory tract (pneumonia) infections.
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. The diagram below illustrates the mechanism of action.
References
Application Notes and Protocols: Utilizing Ritipenem in Combination with β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem is a penem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1] While this compound demonstrates stability against some β-lactamases, the increasing prevalence of multi-drug resistant organisms, particularly those producing a wide array of β-lactamases, necessitates the exploration of combination therapies. The addition of a β-lactamase inhibitor can protect this compound from enzymatic degradation, potentially restoring its activity against resistant strains and expanding its clinical utility.
These application notes provide a comprehensive overview of the rationale, experimental protocols, and data interpretation for evaluating the synergistic potential of this compound in combination with various β-lactamase inhibitors.
Rationale for Combination Therapy: Overcoming Resistance
Carbapenem resistance in Gram-negative bacteria is a major public health concern, primarily driven by the production of carbapenem-hydrolyzing β-lactamases (carbapenemases). Other significant mechanisms include the overexpression of efflux pumps and mutations leading to the loss of outer membrane porins, which restrict antibiotic entry into the bacterial cell.[2][3]
A combination of this compound with a β-lactamase inhibitor aims to:
-
Neutralize β-lactamases: The inhibitor irreversibly binds to and inactivates β-lactamase enzymes, preventing the hydrolysis of this compound.
-
Restore Susceptibility: By protecting this compound from degradation, the combination can restore its antibacterial activity against otherwise resistant isolates.
-
Broaden the Spectrum of Activity: The combination may be effective against a wider range of pathogens, including those producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and certain carbapenemases.
The choice of β-lactamase inhibitor is critical and depends on its spectrum of activity against different classes of β-lactamases (Ambler classes A, B, C, and D).
Data Presentation: In Vitro Synergy of this compound Combinations
Quantitative assessment of the in vitro activity of this compound in combination with β-lactamase inhibitors is crucial for determining synergistic potential. The following tables illustrate how such data should be structured, using hypothetical values to demonstrate the expected outcomes against key resistant pathogens. Minimum Inhibitory Concentrations (MICs) are determined using standard methods such as broth microdilution.
Table 1: In Vitro Activity of this compound in Combination with a β-Lactamase Inhibitor against Carbapenem-Resistant Enterobacterales
| Bacterial Species (Resistance Mechanism) | This compound MIC (μg/mL) | This compound + Inhibitor MIC (μg/mL) | Fold-change in MIC |
| Klebsiella pneumoniae (KPC-producing) | 32 | 2 | 16 |
| Escherichia coli (ESBL-producing) | 16 | 1 | 16 |
| Enterobacter cloacae (AmpC-hyperproducer) | 8 | 1 | 8 |
| Klebsiella pneumoniae (NDM-producing) | >64 | >64 | 0 |
Table 2: In Vitro Activity of this compound in Combination with a β-Lactamase Inhibitor against Carbapenem-Resistant Pseudomonas aeruginosa
| Resistance Phenotype | This compound MIC (μg/mL) | This compound + Inhibitor MIC (μg/mL) | Fold-change in MIC |
| Multidrug-resistant (MDR) | 16 | 4 | 4 |
| Carbapenem-resistant (non-carbapenemase producer) | 8 | 2 | 4 |
| VIM-producing | >64 | >64 | 0 |
Table 3: In Vitro Activity of this compound in Combination with a β-Lactamase Inhibitor against Anaerobic Bacteria
| Bacterial Species | This compound MIC (μg/mL) | This compound + Inhibitor MIC (μg/mL) | Fold-change in MIC |
| Bacteroides fragilis (β-lactamase positive) | 4 | 0.5 | 8 |
| Prevotella melaninogenica | 2 | 0.25 | 8 |
| Clostridium difficile | 1 | 1 | 0 |
Experimental Protocols
Broth Microdilution Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
a. Materials:
-
This compound analytical powder
-
β-lactamase inhibitor analytical powder (e.g., Tazobactam, Avibactam, Relebactam)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile diluents (e.g., saline, water for injection)
b. Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the β-lactamase inhibitor at a concentration of 100x the highest desired final concentration in the appropriate solvent.
-
Prepare Intermediate Dilutions: In separate tubes, prepare serial twofold dilutions of each antimicrobial agent in CAMHB.
-
Plate Setup:
-
Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
-
Along the x-axis (columns 2-11), create serial twofold dilutions of this compound by adding 50 μL of the corresponding intermediate dilution.
-
Along the y-axis (rows B-G), create serial twofold dilutions of the β-lactamase inhibitor by adding 50 μL of the corresponding intermediate dilution.
-
The final plate will contain a gradient of concentrations for both agents.
-
Include control wells: this compound alone (row H), inhibitor alone (column 12), and a growth control (well H12) containing no antimicrobial.
-
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 μL of the final inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: Determine the MIC of each agent alone and in combination as the lowest concentration that completely inhibits visible growth.
c. Data Analysis (Fractional Inhibitory Concentration Index - FICI):
The FICI is calculated as follows:
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay
This dynamic assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.
a. Materials:
-
This compound and β-lactamase inhibitor stock solutions
-
CAMHB
-
Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL
-
Sterile culture tubes
-
Sterile saline for dilutions
-
Agar plates for colony counting
b. Protocol:
-
Prepare Test Tubes: Prepare tubes containing CAMHB with the following:
-
No drug (growth control)
-
This compound alone at a clinically relevant concentration (e.g., 1x or 4x MIC)
-
β-lactamase inhibitor alone
-
This compound in combination with the β-lactamase inhibitor
-
-
Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial tenfold dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound and a β-lactamase inhibitor, and mechanisms of resistance.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill kinetic assay.
Conclusion
The combination of this compound with a carefully selected β-lactamase inhibitor represents a promising strategy to combat infections caused by multidrug-resistant bacteria. The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of such combinations. While published data on this compound combinations is currently limited, the methodologies described herein are standard in the field and will enable researchers to generate the critical data needed to assess the potential of these combinations for future drug development and clinical application. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of promising this compound-inhibitor pairs.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 3. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]
Application Notes and Protocols for Oral Administration of Ritipenem Acoxil in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil is a carbapenem antibiotic administered as an orally available acetoxymethyl ester prodrug.[1] Upon absorption, it is rapidly hydrolyzed to its active form, this compound.[1] Due to its potential for treating infections caused by multidrug-resistant bacteria, preclinical evaluation in animal models is crucial. This document provides detailed application notes and protocols for the preparation and oral administration of this compound acoxil in animal studies, ensuring consistency and accuracy in experimental procedures.
This compound acoxil is noted to have an oral bioavailability of approximately 30-40% in humans, a factor to consider when designing preclinical pharmacokinetic and efficacy studies.[1] As with many carbapenems, this compound acoxil is susceptible to degradation in aqueous solutions, necessitating careful preparation and administration of oral formulations.
Physicochemical Properties of this compound Acoxil
A summary of the key physicochemical properties of this compound acoxil is presented in Table 1. This information is essential for calculating dosages and preparing formulations.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆N₂O₈S | [2] |
| Molecular Weight | 360.34 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Synonyms | FCE 22891, RIPM-AC, this compound acetoxymethyl ester | [2] |
Table 1: Physicochemical properties of this compound acoxil.
Preparation of Oral Suspension
Given the susceptibility of carbapenems to hydrolysis, preparing a fresh oral suspension of this compound acoxil immediately before administration is highly recommended. The following protocol outlines the preparation of a 10 mg/mL suspension, which can be adjusted as needed based on the required dosage.
Recommended Vehicle
A common and generally well-tolerated vehicle for oral administration in rodents is a 0.5% to 1% (w/v) solution of methylcellulose in purified water. This vehicle provides sufficient viscosity to maintain a uniform suspension for a short period, aiding in accurate dosing. Propylene glycol can also be considered as a co-solvent to potentially improve solubility and stability, though its use should be validated for the specific animal model and study duration.[3][4]
Materials and Equipment
-
This compound acoxil powder
-
0.5% (w/v) Methylcellulose solution in purified water (or other suitable vehicle)
-
Analytical balance
-
Spatula
-
Mortar and pestle (glass or ceramic)
-
Graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
-
Amber-colored storage vials (to protect from light)
Protocol for a 10 mg/mL Suspension (10 mL volume)
-
Calculate the required amount of this compound acoxil:
-
For a 10 mg/mL suspension in a final volume of 10 mL, 100 mg of this compound acoxil powder is required.
-
-
Weigh the this compound acoxil:
-
Accurately weigh 100 mg of this compound acoxil powder using an analytical balance.
-
-
Trituration:
-
Transfer the weighed powder to a clean, dry mortar.
-
Add a small volume (e.g., 1-2 mL) of the 0.5% methylcellulose vehicle to the mortar.
-
Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping and ensuring a homogenous suspension.
-
-
Suspension Formation:
-
Gradually add the remaining volume of the 0.5% methylcellulose solution to the mortar while continuously stirring with the pestle.
-
Transfer the contents of the mortar to a 10 mL graduated cylinder or volumetric flask.
-
Rinse the mortar and pestle with a small amount of the vehicle and add the rinsing to the graduated cylinder to ensure a complete transfer of the drug.
-
Bring the final volume to 10 mL with the vehicle.
-
-
Homogenization:
-
Transfer the suspension to an amber-colored vial containing a magnetic stir bar.
-
Place the vial on a magnetic stir plate and stir for at least 15 minutes to ensure a uniform suspension.
-
-
Storage and Use:
-
The freshly prepared suspension should be used immediately to minimize degradation.
-
If short-term storage is unavoidable, keep the suspension at 2-8°C and protected from light for no longer than a few hours. The stability of this compound acoxil in the chosen vehicle should be determined empirically if longer storage is required.
-
Always re-suspend the formulation by vigorous shaking or vortexing immediately before each administration.
-
Quality Control of the Extemporaneous Suspension
To ensure the quality and consistency of the prepared oral suspension, the following quality control checks are recommended:
| Parameter | Method | Acceptance Criteria | Reference |
| Visual Inspection | Observe the suspension against a light and dark background. | Uniform, milky appearance with no large aggregates or clumps. Should be easily re-suspendable upon shaking. | [5][6] |
| pH | Use a calibrated pH meter. | The pH should be near neutral (6.5-7.5) to minimize hydrolysis of the β-lactam ring. Adjust with dilute acid or base if necessary, though this may impact stability. | [7] |
| Re-suspendability | After settling, gently invert the container and observe the ease of re-suspension. | The sediment should be easily and uniformly dispersed with minimal shaking. There should be no caking or clumping at the bottom. | [8] |
| Dose Uniformity (for validation) | Prepare multiple aliquots and analyze the concentration of this compound acoxil in each using a validated analytical method (e.g., HPLC). | The concentration of each aliquot should be within ±10% of the target concentration. | [5] |
Table 2: Quality control parameters for the extemporaneous oral suspension of this compound acoxil.
Oral Administration Protocol (Oral Gavage)
Oral gavage is a standard method for precise oral administration of compounds in rodents.[9][10]
Equipment
-
Appropriately sized oral gavage needles (flexible or curved with a bulbous tip are recommended to minimize trauma).
-
Syringes (1 mL or 3 mL, depending on the dosing volume).
-
Animal scale for accurate weight determination.
Dosing Volume
The maximum recommended oral gavage volume for rodents is generally 10 mL/kg.[10] However, to minimize the risk of aspiration and gastrointestinal discomfort, it is advisable to use the lowest practical volume.
Procedure for Oral Gavage in Rats and Mice
-
Animal Handling and Restraint:
-
Accurately weigh the animal immediately before dosing to calculate the precise volume to be administered.
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck and back to immobilize the head. For rats, a similar but firmer grip is used, often with the body supported.[11]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach.[12]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10]
-
The animal should swallow the tube as it is gently advanced. If any resistance is met, do not force the needle; withdraw and attempt re-insertion.[10]
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (and not the trachea), administer the suspension smoothly and at a moderate pace.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the nose or mouth, for at least 10-15 minutes post-dosing.[13]
-
Experimental Workflows and Signaling Pathways
Logical Workflow for Preparation and Administration
Workflow for preparing and administering this compound acoxil.
Prodrug Activation and Mechanism of Action
Activation and mechanism of this compound acoxil.
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 4. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Extemporaneous Compounding: Selective Pharmacists with Separate Skill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Assay of Ritipenem Beta-Lactamase Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the stability of the penem antibiotic, Ritipenem, in the presence of various bacterial β-lactamases using a spectrophotometric assay. The protocols outlined below are designed to be adaptable for different research settings and β-lactamase types.
Introduction
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. The development of new β-lactam antibiotics with enhanced stability against these enzymes is a critical area of research. This compound is a penem antibiotic with a broad spectrum of activity, and understanding its susceptibility to hydrolysis by different classes of β-lactamases is essential for its clinical development and application.
This document details a spectrophotometric method to determine the stability of this compound against various β-lactamases. The principle of the assay is to monitor the change in absorbance of this compound as its β-lactam ring is hydrolyzed by the enzyme. This allows for the quantification of the hydrolysis rate and the determination of kinetic parameters.
Data Presentation
Quantitative Stability of this compound and Comparators Against Specific β-Lactamases
The following table summarizes the available quantitative data on the hydrolysis of this compound (FCE 22101) and other carbapenems by specific β-lactamases. This data is crucial for comparing the relative stability of these antibiotics.
| Antibiotic | β-Lactamase | Enzyme Class | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound (FCE 22101) | S. marcescens (pI 9.7) | Class A | 3.4% of Cephaloridine | 140% of Cephaloridine | [1] |
| Imipenem | S. marcescens (pI 9.7) | Class A | 26% of Cephaloridine | 915% of Cephaloridine | [1] |
| Meropenem | S. marcescens (pI 9.7) | Class A | 1% of Cephaloridine | 150% of Cephaloridine | [1] |
Note: The data for the S. marcescens pI 9.7 enzyme is presented relative to the hydrolysis of cephaloridine by the same enzyme.
Time-Course Hydrolysis of Penems by P. aeruginosa PAO1 β-Lactamase
The stability of this compound was also assessed in a time-course experiment by measuring the residual antibacterial activity after incubation with β-lactamase from Pseudomonas aeruginosa PAO1.
| Penem Antibiotic | Incubation Time (min) | Residual Antibacterial Activity (%) | Reference |
| This compound | 0 | 100 | [2] |
| 30 | ~80 | [2] | |
| 60 | ~60 | [2] | |
| 120 | ~40 | [2] | |
| Faropenem | 0 | 100 | [2] |
| 30 | ~75 | [2] | |
| 60 | ~50 | [2] | |
| 120 | ~20 | [2] | |
| Sulopenem | 0 | 100 | [2] |
| 30 | ~90 | [2] | |
| 60 | ~80 | [2] | |
| 120 | ~60 | [2] |
Note: The residual activity was determined by a bioassay and provides a semi-quantitative measure of hydrolysis.
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for β-Lactamase Activity
This protocol provides a fundamental method for measuring β-lactamase activity using a chromogenic substrate like nitrocefin, which can be adapted for preliminary characterization of the enzyme preparation.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution (e.g., 1 mM in DMSO)
-
Phosphate buffer (50 mM, pH 7.0)
-
UV-Vis Spectrophotometer
-
96-well microplate reader (optional)
-
Pipettes and tips
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Prepare Reagents: Dilute the β-lactamase enzyme to the desired concentration in phosphate buffer. Prepare a working solution of nitrocefin in the same buffer.
-
Set up the Reaction: In a cuvette or microplate well, add the phosphate buffer and the nitrocefin working solution.
-
Initiate the Reaction: Add the diluted β-lactamase solution to the cuvette/well to start the reaction. Mix gently.
-
Monitor Absorbance: Immediately start monitoring the change in absorbance at 486 nm (the wavelength of maximum absorbance for hydrolyzed nitrocefin) over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate Activity: The rate of hydrolysis is proportional to the change in absorbance over time. The molar extinction coefficient of hydrolyzed nitrocefin can be used to calculate the specific activity of the enzyme.
Protocol 2: Spectrophotometric Assay for this compound Stability
This protocol is specifically designed to assess the stability of this compound against a chosen β-lactamase by directly monitoring the hydrolysis of its β-lactam ring.
Materials:
-
This compound analytical standard
-
Purified β-lactamase enzyme of interest
-
Phosphate buffer (50 mM, pH 7.0)
-
UV-Vis Spectrophotometer capable of kinetic measurements
-
Quartz cuvettes
-
Pipettes and tips
Procedure:
-
Determine the Wavelength of Maximum Absorbance Change:
-
Prepare a solution of this compound in phosphate buffer.
-
Scan the UV spectrum of the intact this compound solution.
-
Add a high concentration of β-lactamase to completely hydrolyze the this compound.
-
Scan the UV spectrum of the fully hydrolyzed this compound.
-
Identify the wavelength with the maximum difference in absorbance between the intact and hydrolyzed forms. This wavelength will be used for the kinetic assay.
-
-
Prepare Reagents:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a series of dilutions of the β-lactamase enzyme in the same buffer.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer at the predetermined wavelength and set the temperature (e.g., 25°C or 37°C).
-
Add the this compound solution to a quartz cuvette and place it in the spectrophotometer.
-
Record a baseline absorbance reading.
-
Initiate the reaction by adding a small volume of the diluted β-lactamase solution to the cuvette. Mix quickly and gently.
-
Immediately start recording the absorbance at regular time intervals. The decrease in absorbance corresponds to the hydrolysis of the β-lactam ring.
-
-
Data Analysis:
-
Plot absorbance versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.
-
The rate of hydrolysis can be calculated from the slope of this linear portion using the Beer-Lambert law (ΔA = εbc), where ΔA is the change in absorbance, ε is the molar extinction coefficient difference, b is the path length, and c is the change in concentration.
-
Protocol 3: Determination of Kinetic Parameters (Km and Vmax)
This protocol extends Protocol 2 to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for the hydrolysis of this compound by a specific β-lactamase.
Materials:
-
Same as Protocol 2.
Procedure:
-
Set up a Series of Substrate Concentrations: Prepare a range of this compound concentrations in phosphate buffer.
-
Measure Initial Velocities: For each this compound concentration, perform the kinetic measurement as described in Protocol 2, using a fixed, non-saturating concentration of the β-lactamase enzyme. Determine the initial velocity (V₀) for each substrate concentration.
-
Data Analysis:
-
Plot the initial velocities (V₀) against the corresponding this compound concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine Km and Vmax from the intercepts and slope.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the spectrophotometric assay of this compound stability.
Caption: General mechanism of β-lactam hydrolysis by a serine β-lactamase.
References
Application Notes and Protocols for Investigating the Synergistic Activity of Ritipenem with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem is a broad-spectrum penem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2] It demonstrates activity against a range of Gram-positive and Gram-negative bacteria.[2][3][4] Notably, it has shown potent bacteriolytic activity against pathogens like Haemophilus influenzae by preferentially binding to specific PBPs.[5] The increasing prevalence of multidrug-resistant (MDR) organisms necessitates the exploration of combination therapies to enhance efficacy, overcome resistance, and reduce the potential for the emergence of further resistance.
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This application note provides a detailed experimental framework for investigating the synergistic potential of this compound with other classes of antibiotics, such as aminoglycosides, fluoroquinolones, and glycopeptides. The protocols outlined herein are based on established methodologies, including the checkerboard assay and the time-kill curve assay, and adhere to guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Rationale for Synergy Studies with this compound
Carbapenems, a class of β-lactam antibiotics closely related to penems, have demonstrated synergistic effects when combined with other antimicrobial agents. For instance, synergy between carbapenems and aminoglycosides has been well-documented against Pseudomonas aeruginosa, where the aminoglycoside is thought to permeabilize the outer membrane, facilitating the entry of the carbapenem.[8][9][10][11][12] Similarly, combinations of carbapenems and glycopeptides have shown promise against difficult-to-treat infections like methicillin-resistant Staphylococcus aureus (MRSA).[13][14] Given this compound's activity against MRSA[1][4], exploring its synergy with glycopeptides is a rational approach. Furthermore, combinations of β-lactams and fluoroquinolones have been investigated for their synergistic potential against various Gram-negative bacilli.[15][16]
This document provides protocols to test the following hypotheses:
-
This compound in combination with an aminoglycoside (e.g., gentamicin, amikacin) will demonstrate synergy against Gram-negative pathogens like P. aeruginosa.
-
This compound in combination with a glycopeptide (e.g., vancomycin) will exhibit synergistic activity against MRSA.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Partner antibiotic analytical standards (e.g., gentamicin, amikacin, vancomycin)
-
Bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853, Methicillin-resistant Staphylococcus aureus ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and flasks
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer
-
Vortex mixer
-
Colony counter
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess antibiotic synergy.[17][18][19] It involves testing serial dilutions of two antibiotics, both alone and in all possible combinations.
3.2.1. Preparation of Antibiotic Stock Solutions
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent as recommended by CLSI guidelines or the manufacturer's instructions.[20]
-
The stock solutions should be prepared at a concentration that is a multiple of the highest concentration to be tested.
3.2.2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on MHA, select 4-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3.2.3. Assay Setup
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 will contain serial dilutions of the partner antibiotic alone (growth control for this antibiotic).
-
Row H will contain serial dilutions of this compound alone (growth control for this antibiotic).
-
Well H12 will serve as the growth control (no antibiotic).
-
Add 100 µL of the prepared bacterial inoculum to each well.
3.2.4. Incubation and Reading
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
3.2.5. Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
-
FIC of this compound (FIC A): (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic (FIC B): (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
FICI: FIC A + FIC B
The FICI is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay Protocol
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.[21][22]
3.3.1. Preparation of Inoculum
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the checkerboard assay.
-
Dilute the suspension in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
3.3.2. Assay Setup
-
Prepare flasks or tubes containing CAMHB with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Partner antibiotic alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
This compound and partner antibiotic in combination (at the same concentrations as the individual agents)
-
-
Inoculate each flask with the prepared bacterial suspension.
3.3.3. Incubation and Sampling
-
Incubate the flasks at 35 ± 2°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto MHA plates.
3.3.4. Incubation and Colony Counting
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.
3.3.5. Data Analysis
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Antibiotic X against Organism Y
| Combination Well | This compound (µg/mL) | Antibiotic X (µg/mL) | Growth (+/-) | FIC this compound | FIC Antibiotic X | FICI | Interpretation |
| MIC this compound alone | 2 | 0 | - | 1 | - | - | - |
| MIC Antibiotic X alone | 8 | 0 | - | - | 1 | - | - |
| Combination 1 | 0.5 | 2 | - | 0.25 | 0.25 | 0.5 | Synergy |
| Combination 2 | 1 | 1 | - | 0.5 | 0.125 | 0.625 | Additive |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Time-Kill Curve Assay Results (log₁₀ CFU/mL) for this compound and Antibiotic X against Organism Z
| Time (hours) | Growth Control | This compound (1x MIC) | Antibiotic X (1x MIC) | This compound + Antibiotic X |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 5.5 | 4.1 |
| 4 | 7.8 | 4.8 | 5.1 | 3.2 |
| 8 | 8.9 | 4.5 | 4.9 | <2.0 |
| 12 | 9.1 | 4.6 | 5.0 | <2.0 |
| 24 | 9.2 | 4.8 | 5.2 | <2.0 |
| log₁₀ Reduction at 24h vs. most active agent | - | - | - | > 3.2 (Synergy) |
| log₁₀ Reduction at 24h vs. inoculum | - | 0.9 | 0.5 | > 3.7 (Bactericidal) |
Visualization of Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the interpretation of results.
Caption: Experimental workflow for antibiotic synergy testing.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. Buy this compound | 84845-57-8 [smolecule.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. This compound | C10H12N2O6S | CID 65633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potent bacteriolytic activity of this compound associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacld.com [iacld.com]
- 7. chainnetwork.org [chainnetwork.org]
- 8. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. research.monash.edu [research.monash.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medicaljournal.gazi.edu.tr [medicaljournal.gazi.edu.tr]
- 14. Synergistic Inhibition of MRSA by Chenodeoxycholic Acid and Carbapenem Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASK DIS: Combination of Carbapenams with Fluoroquinolones for Gram-Negative Infections [askdis.blogspot.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DSpace [helda.helsinki.fi]
Troubleshooting & Optimization
Addressing Ritipenem instability in aqueous solutions for infusion
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ritipenem aqueous solutions for infusion. Due to the limited public data on this compound's stability, this guide leverages information from structurally similar carbapenems, such as ertapenem and meropenem, to provide best practices and troubleshooting advice. The fundamental instability of the β-lactam ring is a shared characteristic across this class of antibiotics.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color and losing potency?
A1: this compound, like other carbapenems, is susceptible to chemical degradation in aqueous solutions. The core β-lactam ring is highly strained and prone to hydrolysis, which breaks the ring and renders the antibiotic inactive.[1] This degradation can be accelerated by factors such as improper pH, high temperatures, and the type of infusion solution used.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for penem and carbapenem antibiotics is the hydrolysis of the amide bond within the β-lactam ring. This leads to the formation of an inactive, open-ring metabolite. This process can be catalyzed by hydrogen or hydroxide ions, meaning that both acidic and alkaline conditions can accelerate degradation.
Q3: What are the optimal storage conditions for reconstituted this compound solutions?
Q4: Can I use dextrose-containing solutions to prepare my this compound infusion?
A4: Caution is advised when using dextrose solutions. Studies on ertapenem have shown that it is unstable in dextrose-containing diluents.[2][3] Saline solutions, such as 0.9% sodium chloride, generally provide greater stability for carbapenems.[2][3]
Q5: Does the concentration of this compound in the solution affect its stability?
A5: Yes, concentration can impact stability. For carbapenems like ertapenem and meropenem, lower concentrations tend to exhibit greater stability over time.[2][4] For example, a 10 mg/mL solution of ertapenem is more stable than a 20 mg/mL solution.[2][3]
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot common issues encountered during the preparation and handling of this compound aqueous solutions.
Problem: The this compound solution appears cloudy or has formed a precipitate.
-
Is the correct diluent being used?
-
Was the solution frozen?
Problem: The solution has a yellow or brown discoloration.
-
How long has the solution been stored and at what temperature?
-
What is the pH of the solution?
-
Extreme pH values can accelerate the degradation of the β-lactam ring. Ensure the pH of the final solution is within a stable range, which for many carbapenems is near neutral.
-
Problem: Loss of antibacterial activity in the experimental assay.
-
Was the solution prepared fresh?
-
Due to their inherent instability, it is critical to use freshly prepared solutions for infusions and in vitro experiments to ensure accurate and reproducible results. The antibacterial activity of carbapenems is directly linked to the integrity of the β-lactam ring.[1]
-
-
Was the solution exposed to light?
-
While not as commonly cited as temperature and pH, photostability can be a factor for some pharmaceutical compounds. It is good practice to protect solutions from direct, prolonged exposure to light.
-
Quantitative Data on Carbapenem Stability
Disclaimer: The following data is for ertapenem and meropenem, structurally related carbapenems. This information should be used as a general guide for handling this compound, as specific stability data for this compound is not publicly available.
Table 1: Stability of Ertapenem in Various Intravenous Solutions
| Intravenous Solution | Concentration | Storage Temperature | Approximate Time to 10% Degradation | Reference |
| 0.9% Sodium Chloride | 10 mg/mL | 25°C | > 6 hours | [2][3] |
| 0.9% Sodium Chloride | 20 mg/mL | 25°C | ~ 6 hours | [2][3] |
| 0.9% Sodium Chloride | 10 mg/mL | 4°C | ~ 4 days | [2][3] |
| 0.9% Sodium Chloride | 20 mg/mL | 4°C | ~ 2 days | [2][3] |
| 5% Dextrose | 10 mg/mL | 25°C | < 4 hours | [2][3] |
| 5% Dextrose | 20 mg/mL | 25°C | < 4 hours | [2][3] |
Table 2: Effect of Temperature on Meropenem Stability in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Approximate Time to 10% Degradation | Reference |
| 1 mg/mL | 21-26°C | Longer than higher concentrations | [4] |
| 20 mg/mL | 21-26°C | Shorter than lower concentrations | [4] |
| 1 mg/mL | 4-5°C | Longer than at room temperature | [4] |
| 20 mg/mL | 4-5°C | Longer than at room temperature | [4] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in an aqueous solution, adapted from methodologies used for other carbapenems like ertapenem.[2][3][4]
1. Materials and Equipment:
-
This compound reference standard
-
High-purity water (for injection or HPLC-grade)
-
0.9% Sodium Chloride Injection
-
pH meter
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Temperature-controlled chambers or water baths
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase. A common mobile phase for carbapenem analysis is a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The exact ratio should be optimized for this compound.
-
This compound Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen infusion solution (e.g., 0.9% Sodium Chloride) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stability Samples: Dilute the stock solution to the desired final concentrations (e.g., 10 mg/mL and 20 mg/mL) in the infusion solution.
3. Stability Study Conditions:
-
Divide the prepared this compound solutions into aliquots for storage under different conditions.
-
Temperature: Store aliquots at various temperatures, for example, refrigerated (4°C) and room temperature (25°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours for room temperature samples, and 0, 1, 2, 3, 4, 7 days for refrigerated samples).
4. HPLC Analysis:
-
At each time point, withdraw an aliquot from each storage condition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the 290-310 nm range for carbapenems).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Record the peak area of the intact this compound.
5. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area to a standard curve generated from freshly prepared standards.
-
Plot the percentage of the initial this compound concentration remaining versus time for each storage condition.
-
Determine the time at which the concentration falls below 90% of the initial concentration, which is often considered the limit for pharmaceutical stability.
Visualizations
Caption: General degradation pathway of this compound via hydrolysis.
Caption: Workflow for assessing this compound solution stability.
Caption: Troubleshooting guide for this compound solution instability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating gastrointestinal side effects of Ritipenem acoxil in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ritipenem acoxil. The focus is on mitigating potential gastrointestinal (GI) side effects observed during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the known gastrointestinal side effects of this compound acoxil?
Q2: What is the likely mechanism behind this compound acoxil-induced gastrointestinal side effects?
While specific mechanistic studies for this compound acoxil are scarce, the gastrointestinal side effects are likely attributable to the general mechanisms associated with broad-spectrum carbapenem antibiotics. These mechanisms can include:
-
Disruption of the normal gut microbiota: Broad-spectrum antibiotics can alter the balance of beneficial and harmful bacteria in the gut, leading to a state of dysbiosis. This can impair the fermentation of carbohydrates and the production of short-chain fatty acids, which are important for colon health.
-
Overgrowth of pathogenic organisms: The disruption of the gut microbiota can create an opportunity for pathogenic bacteria, such as Clostridioides difficile, to proliferate and produce toxins that cause diarrhea and colitis.
-
Direct irritation of the gastrointestinal mucosa: Some antibiotics can have a direct irritant effect on the lining of the stomach and intestines, leading to inflammation and symptoms like nausea, vomiting, and abdominal pain.
Q3: Are there established protocols to mitigate the gastrointestinal side effects of this compound acoxil in research settings?
Specific, validated protocols for mitigating the GI side effects of this compound acoxil have not been published. However, general strategies employed in clinical trials for other antibiotics can be adapted for study protocols involving this compound acoxil. These strategies should be carefully considered and integrated into the study design.
Troubleshooting Guide for Researchers
This guide is intended to assist researchers in addressing gastrointestinal side effects that may arise during studies with this compound acoxil.
| Observed Issue | Potential Cause | Recommended Action for Investigation |
| Diarrhea in study subjects | Disruption of gut microbiota, C. difficile overgrowth, direct mucosal irritation. | 1. Collect stool samples for analysis of gut microbiota composition (e.g., 16S rRNA sequencing) and for C. difficile toxin assays. 2. Review study protocol for concomitant medications that may also cause diarrhea. 3. Assess the severity and frequency of diarrhea through standardized questionnaires. |
| Nausea and vomiting | Direct irritation of the upper GI tract, alteration in gut motility. | 1. Administer this compound acoxil with food to see if this alleviates symptoms. 2. Consider dose fractionation if the protocol allows. 3. Record the timing of nausea and vomiting in relation to drug administration. |
| Abdominal pain and cramping | Increased gut motility, inflammation of the intestinal lining. | 1. Correlate the timing of pain with drug administration and meals. 2. Assess for other signs of intestinal inflammation, such as fever or changes in bowel habits. |
Quantitative Data on Gastrointestinal Side Effects
The available quantitative data on the gastrointestinal side effects of this compound acoxil is limited. The following table summarizes the key findings from the available literature.
| Study Population | This compound Acoxil Dose | Gastrointestinal Side Effect | Incidence Rate | Reference |
| Chronic Obstructive Pulmonary Disease (COPD) Patients | 3.0 g/day | Diarrhea (mild to severe) | 53% (8 out of 15 patients) | [1] |
| Patients with Chronic Lower Respiratory Tract Infections | 200 mg t.i.d. | All Side Effects (not specific to GI) | 11.0% (10 out of 91 patients) | [2] |
Visualizing Potential Mechanisms and Workflows
General Signaling Pathway for Antibiotic-Associated Diarrhea
References
Technical Support Center: Refinement of Ritipenem Extraction from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during the extraction of Ritipenem from biological matrices. The information is presented in a clear question-and-answer format to facilitate easy access to solutions for common experimental challenges.
I. Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during the extraction of this compound.
Low Analyte Recovery
Q1: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What are the potential causes and how can I troubleshoot this?
A1: Low recovery in SPE can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Sorbent Conditioning or Equilibration: Ensure the SPE cartridge is properly conditioned with an appropriate solvent (e.g., methanol) and then equilibrated with the loading buffer. This activates the sorbent and creates the correct chemical environment for analyte retention.
-
Incorrect Sample pH: The pH of your sample can significantly impact the ionization state of this compound, affecting its retention on the sorbent. Adjust the sample pH to ensure this compound is in a state that favors strong interaction with the SPE stationary phase.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will lead to analyte breakthrough during the loading step. Consider reducing the sample volume or using a cartridge with a higher sorbent mass.
-
Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of this compound. Try a weaker solvent or a different solvent composition to remove interferences without affecting the analyte.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Increase the elution solvent strength or volume. Eluting with two smaller aliquots of solvent can sometimes be more effective than one large volume.[1]
Logical Troubleshooting Workflow for Low SPE Recovery
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Q2: My this compound recovery is poor after liquid-liquid extraction (LLE). What should I investigate?
A2: Poor LLE recovery for this compound can be attributed to several factors:
-
Incorrect pH of the Aqueous Phase: The pH of the biological matrix should be adjusted to ensure this compound is in a non-ionized form, which will favor its partitioning into the organic solvent.
-
Suboptimal Organic Solvent: The choice of extraction solvent is critical. A solvent with appropriate polarity and high affinity for this compound is necessary. Consider trying different solvents or solvent mixtures.
-
Insufficient Mixing/Vortexing: Inadequate mixing will result in incomplete partitioning of the analyte into the organic phase. Ensure vigorous and consistent vortexing for a sufficient duration.
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. Centrifugation at a higher speed or for a longer duration can help break the emulsion. Adding a small amount of a different organic solvent or salt to the mixture can also be effective.
-
Analyte Back-Extraction: If the pH of the receiving phase (if applicable) is not optimal, the analyte may partition back into the aqueous phase.
Q3: I'm using protein precipitation (PPT), but my this compound recovery is inconsistent. Why might this be happening?
A3: Inconsistent recovery with PPT is often related to the precipitation process itself:
-
Precipitant-to-Sample Ratio: An incorrect ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample can lead to incomplete protein removal and co-precipitation of the analyte. A common starting point is a 3:1 ratio of solvent to sample.[2][3]
-
Insufficient Vortexing/Mixing: Thorough mixing is essential to ensure complete protein denaturation and precipitation.
-
Inadequate Centrifugation: Insufficient centrifugation speed or time may not result in a compact protein pellet, leading to contamination of the supernatant with suspended proteins and potential analyte loss.
-
Analyte Adsorption to Precipitated Proteins: this compound may adsorb to the surface of the precipitated proteins. To mitigate this, ensure rapid and efficient separation of the supernatant from the pellet after centrifugation.
High Matrix Effects
Q1: I'm observing significant signal suppression/enhancement for this compound in my LC-MS/MS analysis. How can I reduce matrix effects?
A1: Matrix effects are a common challenge in bioanalysis and can significantly impact the accuracy and precision of your results. Here are some strategies to mitigate them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.
-
Switch Extraction Technique: If you are using protein precipitation, which is known for leaving more matrix components in the final extract, consider switching to a more selective technique like SPE or LLE.
-
Optimize SPE: If you are already using SPE, refine the wash steps with different solvent compositions to more effectively remove interfering substances.
-
-
Chromatographic Separation:
-
Modify Gradient Elution: Adjust your LC gradient to achieve better separation between this compound and co-eluting matrix components.
-
Change Column Chemistry: A different column stationary phase may provide a different selectivity and resolve the analyte from interfering compounds.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby compensating for signal suppression or enhancement and improving the accuracy of quantification.
-
Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Experimental Workflow for Mitigating Matrix Effects
Caption: Strategies for reducing matrix effects in this compound analysis.
Analyte Instability
Q1: My this compound concentrations are decreasing over time in my processed samples. What could be the cause and how can I prevent this?
A1: this compound, being a beta-lactam antibiotic, is susceptible to degradation. Instability can occur at various stages of the analytical process:
-
Sample Collection and Handling:
-
Temperature: Process blood samples as quickly as possible after collection. If immediate analysis is not possible, store plasma or serum samples at low temperatures. For long-term storage, -80°C is generally recommended for beta-lactam antibiotics.[4]
-
Anticoagulant: The choice of anticoagulant can sometimes affect analyte stability. Ensure the chosen anticoagulant is compatible with this compound.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Autosampler Stability: The temperature of the autosampler can contribute to degradation, especially during long analytical runs. Ensure the autosampler is maintained at a low temperature (e.g., 4°C).
-
pH of the Final Extract: The pH of the reconstituted sample extract can influence the stability of this compound. Ensure the final solution is at a pH that promotes stability.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common extraction techniques for this compound from biological matrices?
A1: The most common extraction techniques for this compound and other small molecules from biological fluids are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the required sensitivity, selectivity, and throughput of the assay.
Q2: How do I choose between PPT, LLE, and SPE for this compound extraction?
A2:
-
Protein Precipitation (PPT): This is the simplest and fastest method, making it suitable for high-throughput screening. However, it is the least clean method and may result in significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can provide good recovery. It is more labor-intensive and requires larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE is the most selective technique, providing the cleanest extracts and minimizing matrix effects. It is also easily automated. However, it is the most expensive and time-consuming method to develop.
Logical Decision Tree for Extraction Method Selection
Caption: Decision tree for selecting a this compound extraction method.
Q3: What are typical recovery rates I can expect for this compound extraction?
A3: While specific recovery data for this compound is not extensively published, for similar carbapenem antibiotics, recovery rates can vary significantly depending on the extraction method and the biological matrix. Generally, you can aim for the following:
-
Protein Precipitation: Recoveries can be variable but are often in the range of 80-100%.
-
Liquid-Liquid Extraction: Good LLE methods can achieve recoveries of 85-100%.
-
Solid-Phase Extraction: Optimized SPE methods can yield high and consistent recoveries, often >90%.
Q4: How can I assess the stability of this compound in my biological samples?
A4: Stability should be evaluated under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Analyze aliquots of a sample after several freeze-thaw cycles (e.g., three cycles).
-
Short-Term (Bench-Top) Stability: Keep a sample at room temperature for a defined period (e.g., 4-24 hours) before processing and analysis.
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at different time points (e.g., 1, 3, 6 months).
-
Post-Preparative (Autosampler) Stability: Analyze the extracted samples after they have been sitting in the autosampler for a period that reflects the typical run time.
For a sample to be considered stable, the mean concentration should be within ±15% of the nominal concentration.[4]
III. Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma/Serum
-
Sample Preparation: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with an appropriate internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol for Plasma/Urine
-
Sample Preparation: Aliquot 200 µL of plasma or urine into a glass tube.
-
Add Internal Standard (IS): Spike the sample with the internal standard.
-
pH Adjustment: Add a small volume of a suitable buffer to adjust the pH to optimize the extraction of this compound.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Organic Layer Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Plasma/Urine
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 200 µL of plasma or urine with a suitable buffer (e.g., phosphate buffer) and add the internal standard.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute in the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
IV. Data Presentation
Table 1: General Performance Characteristics of Extraction Methods for Small Molecules
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Recovery | Generally Good (80-100%) | Good to High (85-100%) | High and Consistent (>90%) |
| Matrix Effects | High | Moderate | Low |
| Throughput | High | Moderate | Low to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Dev. Time | Short | Moderate | Long |
Table 2: Stability of Beta-Lactam Antibiotics in Human Plasma (General Guidance)
| Storage Condition | Duration | Stability |
| Room Temperature | Up to 24 hours | Varies, some stable |
| 4-6°C | 24 - 72 hours | Generally stable |
| -20°C | Up to 30 days | May show some degradation |
| -80°C | Up to 1 year | Generally stable[4] |
References
- 1. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with Ritipenem degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ritipenem. The following information is designed to help you mitigate degradation during sample preparation and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation. What are the most common causes?
A1: this compound, like other carbapenem antibiotics, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring. The most common factors contributing to its degradation during sample preparation are:
-
pH: this compound is most stable in neutral to slightly acidic conditions (pH 6-7). Both strongly acidic and alkaline conditions can significantly accelerate its degradation.
-
Temperature: Elevated temperatures will increase the rate of degradation. It is crucial to keep samples cool throughout the preparation process.
-
Solvent: The choice of solvent can impact stability. While this compound is soluble in aqueous solutions, prolonged exposure can lead to hydrolysis. The use of organic solvents or aqueous buffers at an appropriate pH is recommended.
-
Enzymatic Degradation: If your sample matrix contains β-lactamase enzymes, this will rapidly degrade this compound.
Q2: What are the visible signs of this compound degradation?
A2: While visual inspection is not a definitive measure of stability, a change in the color of the solution (e.g., turning yellow) can be an indicator of degradation. However, significant degradation can occur without any visible changes. Chromatographic analysis is the most reliable method to assess the integrity of your sample.
Q3: How can I minimize this compound degradation during sample preparation?
A3: To minimize degradation, consider the following best practices:
-
Temperature Control: Prepare samples on ice or at refrigerated temperatures (2-8°C).
-
pH Management: Use buffers to maintain a pH between 6 and 7.
-
Solvent Selection: If using aqueous solutions, prepare them fresh and use them promptly. For longer-term storage or to slow degradation, consider using aprotic organic solvents like acetonitrile or a mixture of an aqueous buffer and an organic solvent.
-
Time: Minimize the time between sample collection, preparation, and analysis.
-
Inhibitors: If enzymatic degradation is suspected, consider the use of β-lactamase inhibitors, if compatible with your analytical method.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring. This results in the formation of an inactive, open-ring metabolite. Other degradation products may form under specific stress conditions such as oxidation or photolysis, but the hydrolyzed product is the most common.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound peak in chromatogram | Complete degradation of the analyte. | - Review sample preparation procedure for exposure to high temperatures or extreme pH. - Prepare fresh samples on ice and analyze immediately. - Check for the presence of β-lactamases in the sample matrix. |
| Multiple unknown peaks in chromatogram | Presence of degradation products. | - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation peaks. - Optimize chromatographic method to ensure separation of this compound from its degradants. |
| Poor reproducibility of results | Inconsistent degradation during sample preparation. | - Standardize every step of the sample preparation workflow, including time, temperature, and solvent volumes. - Use an internal standard to correct for variability. |
| Loss of analyte during storage | Instability in the storage solvent or at the storage temperature. | - Validate the stability of this compound under your specific storage conditions (solvent, temperature, duration). - For long-term storage, consider freezing samples at -20°C or -80°C after preparation in a suitable, validated solvent. |
Quantitative Data Summary
The stability of carbapenems is highly dependent on the specific compound, concentration, temperature, and pH. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes stability data for other carbapenems, which can be used as a general guideline.
| Carbapenem | Concentration | Solvent/Medium | Temperature | Time to 10% Degradation (t90) |
| Imipenem | 5 mg/mL | 0.9% NaCl | 25°C | > 6 hours |
| Imipenem | 10 mg/mL | 0.9% NaCl | 25°C | 3 - 6 hours |
| Imipenem | 10 mg/mL | 0.9% NaCl | 30°C | < 1 hour |
| Imipenem | 10 mg/mL | 0.9% NaCl | 40°C | < 1 hour |
| Ertapenem | 25 mg/mL | Not specified | 20°C | 14.45 hours |
| Ertapenem | 100 mg/mL | Not specified | 20°C | 7.94 hours |
| Ertapenem | 100 mg/mL | Not specified | 40°C | 0.92 hours |
Note: This data is for illustrative purposes and is based on studies of other carbapenems. It is crucial to perform your own stability studies for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier.
-
Aqueous Phase: 20 mM phosphate buffer, pH 6.5.
-
Organic Modifier: Acetonitrile or Methanol.
-
Example Isocratic Condition: 85:15 (v/v) Aqueous Phase:Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of approximately 300 nm.
-
Column Temperature: 25-30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.
-
Sample Preparation: Dilute the test sample with the mobile phase to a concentration within the linear range of the assay. All preparations should be done on ice.
3. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, perform forced degradation studies:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at room temperature for a specified period, then neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature for a specified period, then neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the sample solution at a controlled temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: this compound Degradation Pathway
Caption: Troubleshooting Workflow for this compound Degradation
How to increase the urinary recovery of Ritipenem in pharmacokinetic studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ritipenem. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the urinary recovery of this compound in your pharmacokinetic studies, ensuring more accurate and reliable data.
Troubleshooting Guide: Low Urinary Recovery of this compound
Problem 1: Rapid renal metabolism of this compound.
-
Symptom: Consistently low percentage of unchanged this compound recovered in urine across all study subjects.
-
Cause: While this compound is reported to be stable against renal dehydropeptidase-I (DHP-I), in vivo metabolism can still occur, reducing the amount of parent drug excreted.
-
Solution: Co-administration with a renal dehydropeptidase inhibitor like cilastatin has been shown to significantly increase the urinary recovery of this compound. In a human study, co-administration of this compound with imipenem-cilastatin increased urinary recovery from 36.9% to 80.7%[1]. A similar effect was observed in rats where a 1:1 combination with cilastatin increased the urinary ratio of this compound[1].
Problem 2: High inter-subject variability in oral absorption.
-
Symptom: Wide variation in urinary recovery percentages among different subjects in the study.
-
Cause: The oral prodrug, this compound acoxil, has a bioavailability of only 30-40%, with notable inter-subject variability possibly due to pre-systemic metabolism or transformation of the prodrug into compounds other than this compound[1]. Factors such as low permeability, solubility-limited absorption, and metabolism by enzymes like CYP3A4 can contribute to high intrasubject variability in oral drug absorption.
-
Solution:
-
Standardize study conditions: Ensure strict adherence to protocols regarding food and fluid intake, as these can influence drug absorption.
-
Subject screening: Carefully screen subjects for factors that could affect drug metabolism and absorption.
-
Formulation optimization: For preclinical studies, formulation strategies such as developing pH-independent nanocrystalline formulations can be explored to enhance bioavailability and reduce variability.
-
Statistical analysis: Employ population pharmacokinetic modeling to identify covariates that may explain the variability.
-
Problem 3: Inaccurate urine sample collection and handling.
-
Symptom: Inconsistent or unexpectedly low recovery values that do not align with plasma data.
-
Cause: Incomplete urine collection, improper storage, or degradation of this compound in the samples can lead to artificially low recovery rates.
-
Solution: Implement a rigorous and standardized urine collection and handling protocol. This should include precise collection timing, measurement of urine volume, and immediate stabilization and storage of samples.
Problem 4: Suboptimal analytical methodology.
-
Symptom: Poor reproducibility of results, high limit of detection, or interference from metabolites.
-
Cause: The analytical method, such as HPLC-UV, may not be sufficiently sensitive or specific for quantifying this compound in urine.
-
Solution: Develop and validate a robust HPLC-UV method specifically for this compound in urine. This includes optimizing the mobile phase, column, and detection wavelength to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is the expected urinary recovery of this compound?
The urinary recovery of this compound can be highly variable. Following intravenous administration in healthy volunteers, the urinary recovery was reported to be 26.6% within the first 2 hours[1]. After oral administration of the prodrug this compound acoxil, the average amount of this compound excreted in urine was about 9% of the dose[1]. However, co-administration with cilastatin can significantly increase this to over 80%[1].
Q2: How does cilastatin increase the urinary recovery of this compound?
Cilastatin is an inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the proximal renal tubules that metabolizes many carbapenem antibiotics[1]. By inhibiting DHP-I, cilastatin prevents the breakdown of this compound in the kidneys, allowing more of the unchanged drug to be excreted in the urine.
Q3: Are there any specific renal transporters involved in this compound excretion?
While specific studies on this compound are limited, other carbapenems like meropenem are known to be substrates for renal transporters such as Organic Anion Transporters (OAT1 and OAT3). These transporters play a crucial role in the secretion of drugs from the blood into the renal tubules. It is plausible that this compound also interacts with these transporters. Inhibition of these transporters by co-administered drugs could potentially alter this compound's urinary excretion.
Q4: How can I minimize variability in my pharmacokinetic studies of this compound?
To minimize inter-subject variability, it is crucial to use a crossover study design where each subject serves as their own control. Standardizing conditions such as diet, fluid intake, and activity levels is also important. For drugs with high variability in absorption, it is essential to control factors that influence gastrointestinal physiology. Population pharmacokinetic modeling can help to identify and account for sources of variability.
Q5: What is the best way to collect and store urine samples for this compound analysis?
Urine samples should be collected in sterile containers. For 24-hour collections, the bladder should be emptied at the start time, and that urine discarded. All subsequent urine should be collected for the next 24 hours. To prevent degradation, especially of beta-lactam antibiotics, samples should be processed promptly. If immediate analysis is not possible, samples should be stored at -20°C or -70°C. The use of a stabilizing buffer may also be considered.
Data Presentation
Table 1: Urinary Recovery of this compound Under Different Conditions
| Administration Route | Co-administered Drug | Species | Mean Urinary Recovery (%) | Reference |
| Intravenous | None | Human | 36.9 | [1] |
| Intravenous | Imipenem-Cilastatin | Human | 80.7 | [1] |
| Oral (Prodrug) | None | Human | 9.0 | [1] |
| Intravenous | None | Rat | 35.3 (0-8h) | [1] |
| Intravenous | Cilastatin (1:1) | Rat | 49.4 (0-8h) | [1] |
Experimental Protocols
Protocol 1: Co-administration of this compound and Cilastatin in a Rat Model
This protocol outlines a basic pharmacokinetic study in rats to evaluate the effect of cilastatin on the urinary recovery of this compound.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Formulation:
-
This compound: Dissolved in sterile saline.
-
Cilastatin: Dissolved in sterile saline.
-
-
Dosing:
-
Group 1 (Control): Administer this compound intravenously (e.g., 20 mg/kg).
-
Group 2 (Test): Administer this compound (20 mg/kg) and Cilastatin (20 mg/kg) intravenously as a co-infusion or simultaneous injections.
-
-
Sample Collection:
-
House rats in individual metabolic cages to allow for separate collection of urine and feces.
-
Collect urine at predefined intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours).
-
Measure and record the volume of urine collected at each interval.
-
Immediately after collection, centrifuge urine samples to remove any particulate matter and store the supernatant at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of unchanged this compound in the urine samples using a validated HPLC-UV method.
-
-
Data Analysis:
-
Calculate the amount of this compound excreted in urine for each time interval.
-
Determine the cumulative urinary recovery as a percentage of the administered dose.
-
Compare the urinary recovery between the control and test groups using appropriate statistical tests.
-
Protocol 2: In Vitro Assessment of this compound Interaction with Renal Transporters
This protocol describes an in vitro experiment to investigate if this compound is a substrate of key renal transporters.
-
Cell Lines: Use stable transfected cell lines overexpressing human renal transporters, such as HEK293-OAT1, HEK293-OAT3, and corresponding mock-transfected cells (control).
-
Uptake Assay:
-
Seed the cells in 24-well plates and grow to confluence.
-
Wash the cells with pre-warmed transport buffer.
-
Incubate the cells with a solution containing this compound (at various concentrations) in transport buffer for a specified time (e.g., 5 minutes).
-
Stop the uptake by adding ice-cold transport buffer and washing the cells multiple times.
-
Lyse the cells and determine the intracellular concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the uptake rate of this compound in both the transporter-expressing and mock cells.
-
Substrate interaction is confirmed if the uptake rate in the transporter-expressing cells is significantly higher than in the mock cells.
-
Kinetic parameters (Km and Vmax) can be determined by measuring uptake at a range of substrate concentrations.
-
Protocol 3: Validated HPLC-UV Method for Quantification of this compound in Urine
While a specific validated method for this compound was not found in the search results, the following protocol is based on established methods for other carbapenems and can be adapted and validated for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M, pH 3.0) and acetonitrile. The exact ratio should be optimized to achieve good peak separation and shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by obtaining the UV spectrum of this compound (likely around 300 nm for carbapenems).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex and centrifuge the samples to remove any sediment.
-
Dilute the urine samples with the mobile phase to bring the this compound concentration within the calibration curve range.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in blank urine to establish a calibration curve.
-
Accuracy and Precision: Determine by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Specificity: Assess for any interference from endogenous components in the urine matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Stability: Evaluate the stability of this compound in urine under different storage conditions (e.g., room temperature, refrigerated, frozen).
-
Visualizations
Caption: Workflow for a this compound Pharmacokinetic Study.
Caption: Renal Handling of this compound and the Effect of Cilastatin.
References
Validation & Comparative
A Comparative Analysis of Ritipenem and Meropenem's In Vitro Activity Against Enterobacteriaceae
For Immediate Release
In the landscape of antimicrobial resistance, a thorough understanding of the in vitro efficacy of carbapenem agents against Enterobacteriaceae is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the in vitro activity of ritipenem, a newer penem antibiotic, and meropenem, a widely used carbapenem, against a range of Enterobacteriaceae isolates. This analysis is based on available experimental data, offering a quantitative and methodological overview to inform research and development efforts.
Executive Summary
Meropenem consistently demonstrates potent in vitro activity against a broad spectrum of Enterobacteriaceae, with extensive surveillance data available to support its efficacy. This compound, based on more limited available studies, also exhibits a wide range of activity against these pathogens, showing particular promise against certain cephalosporin-resistant strains. However, a direct quantitative comparison is challenging due to the disparity in the volume of publicly available data. This guide compiles and presents the available data to facilitate an informed understanding of their respective in vitro profiles.
Comparative In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for meropenem against various Enterobacteriaceae, providing MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Due to the limited availability of comprehensive surveillance data for this compound in English literature, a direct side-by-side comparison with meropenem across a wide range of species with MIC50 and MIC90 values is not feasible at this time. The available qualitative data for this compound is presented to provide a general understanding of its activity.
Table 1: Meropenem In Vitro Activity Against Enterobacteriaceae
| Organism (Number of Isolates) | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem MIC Range (µg/mL) |
| Escherichia coli | ≤0.03 - 0.06 | 0.06 - 0.12 | ≤0.03 - >32 |
| Klebsiella pneumoniae | 0.06 - 0.12 | 0.12 - 1 | ≤0.03 - >32 |
| Enterobacter cloacae | 0.06 - 0.12 | 0.25 - 1 | ≤0.03 - >32 |
| Serratia marcescens | 0.12 - 0.5 | 0.5 - 2 | ≤0.03 - >32 |
| Proteus mirabilis | 0.06 - 0.12 | 0.12 - 0.25 | ≤0.03 - 4 |
| Citrobacter freundii | 0.06 - 0.12 | 0.25 - 1 | ≤0.03 - 8 |
Note: Data compiled from various surveillance studies. MIC values can vary based on the geographic region, time of isolate collection, and the presence of resistance mechanisms.
This compound In Vitro Activity Profile:
Available studies, primarily from Japanese literature, indicate that this compound possesses a broad spectrum of antibacterial activity against Gram-negative bacteria, including common Enterobacteriaceae species.
-
General Activity: this compound has demonstrated good in vitro activity against Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Morganella morganii, Providencia rettgeri, Enterobacter spp., and Serratia marcescens.
-
Comparative Activity: Some studies have reported its activity against Gram-negative bacteria to be generally inferior to that of cefixime but superior to cefaclor.
-
Activity against Resistant Strains: this compound has shown potent activity against cephalosporinase-producing strains of Citrobacter freundii and Enterobacter cloacae.
Experimental Protocols
The determination of in vitro antimicrobial activity is reliant on standardized methodologies. The data presented for meropenem is largely derived from studies adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Standard Antimicrobial Susceptibility Testing Methodology (CLSI Guidelines)
A frequently employed method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method .
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: Microdilution trays containing the serially diluted antimicrobial agent are inoculated with the standardized bacterial suspension. The trays are then incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
This compound Susceptibility Testing Methodology:
The specific details of the experimental protocols used in the Japanese studies for this compound are not fully available in the English abstracts. However, it is presumed that they followed standard laboratory practices for antimicrobial susceptibility testing, likely employing either broth microdilution or agar dilution methods in accordance with the Japan Society of Chemotherapy guidelines.
Logical Workflow for Comparative Analysis
The process of comparing the in vitro activity of two antimicrobial agents involves a structured workflow, from the initial selection of bacterial isolates to the final analysis and interpretation of the data.
Caption: Workflow for comparing in vitro antimicrobial activity.
Conclusion
Meropenem exhibits well-documented and potent in vitro activity against a wide array of Enterobacteriaceae species. The extensive body of evidence from global surveillance studies provides a robust understanding of its performance. This compound also demonstrates a broad spectrum of activity against Enterobacteriaceae, with notable efficacy against some resistant phenotypes. However, to enable a more direct and comprehensive comparison with established agents like meropenem, further large-scale surveillance studies generating quantitative data (MIC50/MIC90) on contemporary clinical isolates are warranted. This will allow for a more precise positioning of this compound in the antimicrobial armamentarium. Researchers are encouraged to consult the primary literature for detailed information on specific studies and methodologies.
Comparative Efficacy of Ritipenem and Cefotiam Hexetil in Respiratory Infections: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Ritipenem, a penem antibiotic, and Cefotiam Hexetil, a cephalosporin antibiotic, in the treatment of respiratory infections. The information is compiled from clinical trial data and is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from a key multi-center, double-blind comparative study on the use of this compound acoxil and Cefotiam hexetil in patients with chronic lower respiratory tract infections.
Table 1: Clinical Efficacy
| Treatment Group | Dosage | Number of Evaluable Cases | Clinical Efficacy Rate (Excellent + Good) |
| This compound acoxil | 200 mg, t.i.d. for 14 days | 75 | 85.3% (64/75) |
| Cefotiam hexetil | 400 mg, t.i.d. for 14 days | 76 | 80.3% (61/76) |
There was no significant difference observed between the two groups.
Table 2: Bacteriological Eradication Rates
| Treatment Group | Number of Patients Evaluated | Causative Organism Eradication Rate |
| This compound acoxil | 26 | 50.0% (13/26) |
| Cefotiam hexetil | 24 | 75.0% (18/24) |
There was no significant difference observed between the two groups.
Table 3: Safety and Usefulness
| Parameter | This compound acoxil Group | Cefotiam hexetil Group |
| Incidence of Side Effects | 11.0% (10/91 cases) | 10.9% (10/92 cases) |
| Abnormal Laboratory Findings | 9.5% (8/84 cases) | 16.7% (14/84 cases) |
| Usefulness Rate (Markedly Useful + Useful) | 79.5% (62/78) | 76.9% (60/78) |
No significant differences were found between the two groups in terms of side effects, abnormal laboratory findings, or usefulness.
Experimental Protocols
While the full, detailed protocol of the primary comparative study was not available, the following represents a likely experimental design based on the study's abstract and established clinical evaluation methods for antimicrobial agents in respiratory infections in Japan during the same period.
1. Study Design: A multi-center, double-blind, randomized, parallel-group comparative study.
2. Patient Population: Patients diagnosed with chronic lower respiratory tract infections.
-
Probable Inclusion Criteria:
-
Adult patients with a clinical diagnosis of chronic lower respiratory tract infection (e.g., chronic bronchitis, bronchiectasis with infection, secondary infection in chronic respiratory diseases).
-
Evidence of bacterial infection based on clinical signs and symptoms (e.g., purulent sputum, fever, elevated inflammatory markers).
-
Radiographic evidence of infection.
-
Informed consent from all participants.
-
-
Probable Exclusion Criteria:
-
Known hypersensitivity to penem or cephalosporin antibiotics.
-
Severe renal or hepatic impairment.
-
Pregnancy or lactation.
-
Concomitant use of other antimicrobial agents.
-
3. Treatment Regimen:
-
This compound acoxil group: 200 mg administered orally three times a day for 14 days.
-
Cefotiam hexetil group: 400 mg administered orally three times a day for 14 days.
4. Assessment of Clinical Efficacy: Clinical efficacy was likely evaluated based on a scoring system that considered changes in the following parameters from baseline to the end of treatment:
-
Body temperature
-
Cough
-
Sputum characteristics (volume, purulence, difficulty in expectoration), possibly graded using a system like Geckler's classification.
-
Chest sounds
-
Chest radiograph findings
-
Inflammatory markers (e.g., white blood cell count, C-reactive protein).
The overall clinical efficacy was likely categorized as "Excellent," "Good," "Fair," or "Poor" based on the degree of improvement in these parameters.
5. Assessment of Bacteriological Efficacy:
-
Sample Collection: Sputum samples were collected before, during, and after treatment for bacteriological analysis.
-
Microbiological Analysis: Standard microbiological techniques were used to isolate and identify the causative pathogens from the sputum samples.
-
Bacteriological Outcome: The outcome was categorized as "eradicated," "persisted," or "replaced" based on the culture results at the end of treatment and follow-up.
6. Safety Assessment: Safety was evaluated through the monitoring and recording of all adverse events and abnormal laboratory findings throughout the study period.
7. Statistical Analysis: The data were likely analyzed using appropriate statistical tests to compare the two treatment groups, such as the chi-square test or Fisher's exact test for categorical data and t-tests for continuous data. A p-value of <0.05 was likely considered statistically significant.
Mandatory Visualization
A Head-to-Head Comparison of Ritipenem and Imipenem: Penicillin-Binding Protein (PBP) Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the penicillin-binding protein (PBP) binding profiles of two carbapenem antibiotics: ritipenem and imipenem. By examining their affinities for these essential bacterial enzymes, we can gain insights into their mechanisms of action and spectrum of activity. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and presents a comparative analysis of the two drugs.
Comparative Analysis of PBP Binding Profiles
Imipenem, a well-established carbapenem, demonstrates a broad spectrum of activity by targeting multiple PBPs in both Gram-positive and Gram-negative bacteria.[1][2] In Escherichia coli and Pseudomonas aeruginosa, imipenem exhibits a particularly high affinity for PBP2 and PBP4.[3] Its strong binding to PBP2 is consistent with its ability to induce the formation of spherical cells, leading to bacterial lysis.[4][5] However, imipenem generally shows a lower affinity for PBP3, the inhibition of which typically leads to filamentation.[3][4] In Staphylococcus aureus, imipenem demonstrates a strong affinity for PBP1, PBP2, and PBP4.[2]
This compound's PBP binding profile, while less extensively characterized in the literature, shows a potent and specific targeting pattern. In Haemophilus influenzae, this compound displays a preferential and high affinity for PBP1b. This targeted approach is associated with potent bacteriolytic activity against this pathogen. Notably, this compound exhibits poor affinity for PBPs 3a and 3b in H. influenzae.
Due to the absence of studies directly comparing the PBP binding of this compound and imipenem in the same bacterial species under identical experimental conditions, a direct head-to-head comparison of their IC50 values is not feasible. The available data, generated from different laboratories using various methodologies, is presented below. Acknowledging these limitations, we can still draw valuable comparative insights. For instance, while imipenem's broad PBP affinity contributes to its wide spectrum of activity, this compound's more targeted high affinity for specific PBPs may be responsible for its potent activity against certain pathogens.
Data Presentation: PBP Binding Affinities (IC50, µg/mL)
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and imipenem for various PBPs in different bacterial species. Lower IC50 values indicate higher binding affinity.
Table 1: this compound PBP Binding Affinity in Haemophilus influenzae
| PBP | IC50 (µg/mL) |
| 1a | 0.03 |
| 1b | 0.01 |
| 2 | 0.03 |
| 3a | 1.0 |
| 3b | 0.26 |
| 4 | 0.1 |
| 5 | 0.1 |
| 6 | 0.2 |
Table 2: Imipenem PBP Binding Affinities in Various Bacterial Species
| Bacterial Species | PBP | IC50 (µg/mL) |
| Escherichia coli | PBP1a | 0.4 |
| PBP1b | 0.9 | |
| PBP2 | 0.01 | |
| PBP3 | >128 | |
| PBP4 | 0.01 | |
| PBP5/6 | 0.1 | |
| Pseudomonas aeruginosa | PBP1a | 0.1 |
| PBP1b | 0.1 | |
| PBP2 | 0.1 | |
| PBP3 | 0.3 | |
| PBP4 | <0.008 | |
| PBP5/6 | 1.0 | |
| Staphylococcus aureus | PBP1 | High Affinity |
| PBP2 | High Affinity | |
| PBP3 | Moderate Affinity | |
| PBP4 | High Affinity |
Note: Data for S. aureus is qualitative as specific IC50 values were not provided in the searched literature.
Experimental Protocols
The data presented in this guide were primarily obtained through competitive PBP binding assays. These assays determine the affinity of a test compound (e.g., this compound or imipenem) for a PBP by measuring its ability to compete with a labeled penicillin derivative for binding to the target enzyme. Below are generalized protocols for both radiolabeled and fluorescently labeled assays.
Competitive PBP Binding Assay with Radiolabeled Penicillin
This method relies on the competition between an unlabeled β-lactam and a radiolabeled penicillin (e.g., [14C]benzylpenicillin) for binding to PBPs.
-
Membrane Preparation:
-
Bacterial cells are cultured to the mid-logarithmic phase and harvested by centrifugation.
-
The cell pellet is washed and resuspended in a suitable buffer.
-
Cells are lysed by sonication or French press, and intact cells and debris are removed by low-speed centrifugation.
-
The supernatant is then subjected to ultracentrifugation to pellet the cell membranes containing the PBPs.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding:
-
Aliquots of the membrane preparation are pre-incubated with varying concentrations of the unlabeled test antibiotic (this compound or imipenem) for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
A constant, saturating concentration of radiolabeled penicillin is then added to the mixture and incubated for another defined period (e.g., 10 minutes at 30°C).
-
-
Detection and Quantification:
-
The binding reaction is stopped by adding a surplus of unlabeled penicillin or by adding SDS-PAGE sample buffer.
-
The membrane proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The gel is then subjected to fluorography to visualize the radiolabeled PBP bands.
-
The intensity of the bands is quantified using densitometry.
-
-
Data Analysis:
-
The concentration of the test antibiotic that inhibits 50% of the binding of the radiolabeled penicillin (IC50) is determined by plotting the percentage of inhibition against the logarithm of the test antibiotic concentration.
-
Competitive PBP Binding Assay with Fluorescent Penicillin
This method is a non-radioactive alternative that uses a fluorescently labeled penicillin derivative (e.g., Bocillin-FL).
-
Membrane Preparation: The protocol for membrane preparation is identical to that described for the radiolabeled assay.
-
Competitive Binding:
-
Aliquots of the membrane preparation are pre-incubated with varying concentrations of the unlabeled test antibiotic.
-
A constant concentration of the fluorescent penicillin derivative is then added, and the mixture is incubated.
-
-
Detection and Quantification:
-
The reaction is stopped, and the proteins are separated by SDS-PAGE as described above.
-
The fluorescently labeled PBPs are visualized directly in the gel using a fluorescence imager.
-
The fluorescence intensity of the PBP bands is quantified.
-
-
Data Analysis: The IC50 value is calculated in the same manner as for the radiolabeled assay.
Visualizations
The following diagrams illustrate the experimental workflow for determining PBP binding affinity and the logical relationship between PBP binding and antibacterial effect.
Caption: Experimental workflow for the competitive PBP binding assay.
Caption: Relationship between PBP binding affinity and antibacterial effect.
References
- 1. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. Carbapenems: special properties contributing to their activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Carbapenem Efficacy: A Comparative Guide Using the Neutropenic Mouse Model
For researchers, scientists, and drug development professionals, the neutropenic mouse thigh infection model remains a cornerstone for the preclinical assessment of new antimicrobial agents. This guide provides a comparative framework for validating the efficacy of a novel carbapenem, such as Ritipenem, by examining the performance of established carbapenems like meropenem and imipenem in this model. The presented data and protocols serve as a benchmark for designing and interpreting pivotal efficacy studies.
While specific data on this compound in neutropenic mouse models is not yet publicly available, the methodologies and efficacy endpoints established for other carbapenems offer a clear roadmap for its evaluation. This guide synthesizes data from multiple studies to facilitate a comprehensive understanding of the expected performance of a potent carbapenem in this critical preclinical model.
Comparative Efficacy of Carbapenems
The primary measure of efficacy in the neutropenic mouse thigh model is the reduction in bacterial load, typically expressed as a change in colony-forming units (CFU) per thigh. The following table summarizes the bactericidal activity of meropenem and imipenem against various pathogens, which serves as a comparator for future studies on novel carbapenems.
Table 1: Comparative Bactericidal Activity of Meropenem and Imipenem in the Neutropenic Mouse Thigh Infection Model
| Antibiotic | Pathogen | Inoculum (CFU/thigh) | Dosing Regimen | Change in Bacterial Load (log10 CFU/thigh) | Reference |
| Meropenem | Acinetobacter baumannii | ~7.0 | Human-simulated 1g q8h | Stasis to >2-log reduction | [1][2] |
| Meropenem | ESBL-producing E. coli & K. pneumoniae | ~5.0 | Human-simulated 1g q8h | ~2-log reduction (for MICs ≤0.5 µg/mL) | [3] |
| Imipenem/Cilastatin | Pseudomonas aeruginosa & K. pneumoniae | ~6.7 | Various q2h doses | Dose-dependent reduction | [4] |
| Meropenem + Vaborbactam | KPC-producing CRE | Not specified | 300 + 50 mg/kg q2h | 0.8 to 2.89-log reduction | [5] |
ESBL: Extended-Spectrum Beta-Lactamase; KPC: Klebsiella pneumoniae carbapenemase; CRE: Carbapenem-Resistant Enterobacteriaceae. Data is synthesized from multiple sources and dosing regimens may vary across studies.
Pharmacodynamic Parameters for Efficacy
The efficacy of carbapenems is primarily correlated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). This pharmacodynamic (PD) index is a critical parameter for predicting clinical success.
Table 2: Target %fT>MIC for Bacteriostatic and Bactericidal Effects of Carbapenems
| Antibiotic | Pathogen | Bacteriostatic %fT>MIC | 1-log Kill %fT>MIC | 2-log Kill %fT>MIC | Reference |
| Meropenem | Acinetobacter baumannii | 23.67% | 32.82% | 47.53% | [1] |
| Ertapenem | ESBL-producing E. coli & K. pneumoniae | 19% (mean) | Not specified | Not specified | [6] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and interpretation of results from the neutropenic mouse thigh infection model.[7][8]
Induction of Neutropenia
-
Animal Model : Typically, Swiss Webster or ICR mice are used.
-
Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[7] This leads to a temporary depletion of neutrophils, making the mice more susceptible to infection.[7]
Thigh Infection Procedure
-
Bacterial Preparation : The challenge organism (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli) is grown to a logarithmic phase and then diluted in a suitable medium (e.g., saline or phosphate-buffered saline) to the desired concentration.
-
Inoculation : Two hours before the initiation of antibiotic therapy, mice are inoculated with a 0.1 mL suspension of the bacterial culture into the thigh muscle.[4] The typical starting inoculum is between 10^5 and 10^7 CFU per thigh.[3][4]
Antibiotic Administration and Sample Collection
-
Dosing : The test antibiotic (e.g., this compound) and comparators (e.g., meropenem, imipenem) are administered at various doses and schedules, often designed to simulate human pharmacokinetic profiles.[3] Administration can be subcutaneous or intraperitoneal.[5]
-
Efficacy Assessment : At a predetermined time point (commonly 24 hours after the start of treatment), mice are euthanized. The thigh muscles are aseptically removed, homogenized in a fixed volume of saline, and serially diluted.
-
Bacterial Quantification : The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh). The efficacy of the antibiotic is measured by the change in bacterial count compared to untreated controls at the start of therapy.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the neutropenic mouse thigh infection model for evaluating antibiotic efficacy.
Caption: Workflow of the neutropenic mouse thigh infection model.
Conclusion
The neutropenic mouse thigh infection model is an indispensable tool in the preclinical evaluation of novel antibiotics.[7] By adhering to established protocols and using the performance of well-characterized carbapenems like meropenem and imipenem as benchmarks, researchers can robustly validate the in vivo efficacy of new drug candidates such as this compound. The key to a successful evaluation lies in the meticulous determination of the reduction in bacterial load and the characterization of the pharmacodynamic indices, primarily %fT>MIC, that drive the antibacterial effect. This comparative approach provides a solid foundation for advancing promising new therapies into further development.
References
- 1. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal activities of meropenem and ertapenem against extended-spectrum-beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae in a neutropenic mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of imipenem in combination with β-lactamase inhibitor MK7655 in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Meropenem-Vaborbactam in Mouse Models of Infection Due to KPC-Producing Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic profile of ertapenem against Klebsiella pneumoniae and Escherichia coli in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 8. criver.com [criver.com]
Cross-Resistance Between Ritipenem and Other Carbapenems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ritipenem's cross-resistance profile with that of other key carbapenems, including meropenem, imipenem, and doripenem. The information is supported by available experimental data and detailed methodologies to assist in research and development efforts against antimicrobial resistance.
Executive Summary
This compound, a penem antibiotic, shares structural similarities with the carbapenem class, raising important questions about the potential for cross-resistance. While direct comparative studies on this compound's cross-resistance profile are limited in recent literature, existing research on this compound and analogous penems like faropenem provides critical insights. The primary mechanisms driving cross-resistance involve the interplay of enzymatic degradation by β-lactamases, alterations in outer membrane permeability through porin loss, and the overexpression of efflux pumps. This guide synthesizes the available data to present a clear picture of this compound's position within the landscape of carbapenem resistance.
Data Presentation: In Vitro Susceptibility
Table 1: MICs of this compound and Imipenem against Pseudomonas aeruginosa PAO1 and its Mutants with Defined Resistance Mechanisms
| Strain | Relevant Genotype/Phenotype | This compound MIC (μg/mL) | Imipenem MIC (μg/mL) |
| PAO1 | Wild-type | >128 | 4 |
| PAOΔAB | Impaired MexAB-OprM efflux | 128 | 1 |
| PAOΔC | Impaired AmpC β-lactamase | >128 | 2 |
| PAOΔABC | Impaired MexAB-OprM and AmpC | 16 | 0.5 |
Source: Adapted from a study on Pseudomonas aeruginosa's intrinsic resistance to penem antibiotics.[1]
Table 2: Example of Faropenem-Induced Cross-Resistance to Carbapenems in ESBL-Producing E. coli
| Isolate | Resistance Profile | Faropenem MIC (μg/mL) | Imipenem MIC (μg/mL) | Meropenem MIC (μg/mL) | Doripenem MIC (μg/mL) | Ertapenem MIC (μg/mL) |
| NSF1 (CTX-M-15) | Parental | 2 | ≤1 | ≤1 | ≤1 | ≤1 |
| NSF1-FR | Faropenem-Resistant | 64 | ≥1 | ≥2 | ≥2 | ≥8 |
| NSF2 (CTX-M-15) | Parental | 1 | ≤1 | ≤1 | ≤1 | ≤1 |
| NSF2-FR | Faropenem-Resistant | 64 | ≥1 | ≥2 | ≥2 | ≥8 |
| NSF3 (CTX-M-15) | Parental | 2 | ≤1 | ≤1 | ≤1 | ≤1 |
| NSF3-FR | Faropenem-Resistant | 64 | ≥1 | ≥2 | ≥2 | ≥8 |
Source: Adapted from a study on faropenem-induced cross-resistance in E. coli.[2] This data is presented as an analogy for potential cross-resistance with this compound.
Experimental Protocols
Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of cross-resistance studies. The following protocol is based on standard methodologies.
-
Bacterial Strains : A panel of clinically relevant bacterial isolates with well-characterized resistance mechanisms (e.g., specific carbapenemase producers, efflux pump overexpressers, porin-deficient mutants) is selected.
-
Culture Media : Mueller-Hinton broth or agar is typically used for susceptibility testing, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Antimicrobial Agents : this compound, meropenem, imipenem, and doripenem are prepared in appropriate solvents and serially diluted to create a range of concentrations.
-
Inoculum Preparation : Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard), and then diluted to the final inoculum concentration.
-
Assay :
-
Broth Microdilution : The standardized bacterial inoculum is added to microtiter plate wells containing the serially diluted antimicrobial agents.
-
Agar Dilution : A standardized volume of the bacterial inoculum is spotted onto agar plates containing different concentrations of the antimicrobial agents.
-
-
Incubation : Plates are incubated under appropriate atmospheric and temperature conditions for 16-20 hours.
-
MIC Determination : The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Induction of Resistance and Cross-Resistance Determination
This experimental workflow is designed to investigate the potential for resistance development to one agent and its impact on susceptibility to others.
-
Parental Strain Selection : A susceptible bacterial strain is chosen as the starting point.
-
Serial Passage : The strain is cultured in broth containing a sub-inhibitory concentration of this compound (or another penem).
-
Incremental Exposure : With each subsequent passage (typically daily), the concentration of the selective antibiotic is gradually increased.
-
Isolation of Resistant Mutants : At various points, bacteria are plated on antibiotic-containing agar to isolate resistant colonies.
-
Confirmation of Resistance : The MIC of the selective antibiotic for the isolated mutants is determined to confirm the development of resistance.
-
Cross-Resistance Testing : The MICs of other carbapenems (meropenem, imipenem, doripenem) are then determined for these resistant mutants to assess the extent of cross-resistance.
-
Genotypic Analysis : Whole-genome sequencing or targeted PCR and sequencing can be performed on the resistant mutants to identify the genetic basis of resistance (e.g., mutations in porin genes, efflux pump regulators, or β-lactamase genes).
Visualization of Key Processes
References
- 1. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Faropenem resistance causes in vitro cross-resistance to carbapenems in ESBL-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Penem Antibiotics: Ritipenem vs. Faropenem
In the landscape of antimicrobial agents, penems represent a critical class of β-lactam antibiotics, bridging the structural features of penicillins and carbapenems. This guide provides a detailed comparative analysis of two key members of this class: Ritipenem and Faropenem. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison of their performance.
Introduction and Chemical Structure
This compound and Faropenem are both orally bioavailable penem antibiotics. This compound is administered as a prodrug, this compound acoxil, which is rapidly hydrolyzed to the active this compound.[1] Similarly, faropenem is often used as the prodrug faropenem medoxomil to enhance oral absorption.[2] While both belong to the penem class, structural differences in their side chains influence their antibacterial spectrum and pharmacokinetic profiles.
Mechanism of Action
Like other β-lactam antibiotics, both this compound and faropenem exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][3] The inhibition of PBP activity disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3][4]
This compound has been shown to have a high affinity for PBP2 in Escherichia coli and methicillin-susceptible Staphylococcus aureus (MSSA), as well as PBP2a of methicillin-resistant S. aureus (MRSA).[1] Faropenem also targets and inhibits PBPs to disrupt peptidoglycan cross-linking.[4][5]
Antibacterial Spectrum and In Vitro Activity
Both this compound and faropenem exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[6][7] However, there are notable differences in their potency against specific pathogens.
This compound: this compound demonstrates potent activity against Gram-positive organisms such as Staphylococcus spp. and Streptococcus spp.[6] Its activity against Gram-negative bacteria is generally considered superior to older oral cephalosporins like cefaclor but may be less potent than others like cefixime against certain species.[6] this compound has shown good activity against Proteus vulgaris, Morganella morganii, Providencia rettgeri, Enterobacter spp., and Serratia marcescens.[6] It is also stable against many β-lactamases.[8]
Faropenem: Faropenem is characterized by its excellent in vitro activity against common respiratory pathogens.[2] It is highly active against many aerobic Gram-positive organisms and anaerobes.[2][9] Its activity against Gram-negative organisms is more reserved.[2] Faropenem is also resistant to hydrolysis by many β-lactamases, including some extended-spectrum β-lactamases (ESBLs).[5][7] It has demonstrated good activity against Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible and -intermediate Streptococcus pneumoniae.[10] However, it is not active against MRSA, vancomycin-resistant Enterococcus faecium, Pseudomonas aeruginosa, or Stenotrophomonas maltophilia.[11]
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)
| Organism | This compound (MIC) | Faropenem (MIC90) |
| Streptococcus pneumoniae (Penicillin-susceptible) | - | 0.008[10] |
| Streptococcus pneumoniae (Penicillin-resistant) | - | 1[10] |
| Haemophilus influenzae (β-lactamase negative) | - | 1[10] |
| Haemophilus influenzae (β-lactamase positive) | - | 0.5[10] |
| Moraxella catarrhalis (β-lactamase negative) | - | 0.12[10] |
| Moraxella catarrhalis (β-lactamase positive) | - | 0.5[10] |
| Anaerobic Bacteria | - | ≤ 0.5[9] |
Note: Direct comparative MIC90 data for this compound is limited in the reviewed literature. The table reflects available data for Faropenem against key respiratory pathogens.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of this compound and faropenem are crucial for their clinical application.
This compound: The oral prodrug, this compound acoxil, has a bioavailability of approximately 30-40%.[1] Following oral administration, it is rapidly hydrolyzed to the active this compound.[1] The half-life of this compound is short, around 0.7 hours.[12] The primary route of elimination is via the urine.[1] Co-administration with cilastatin can increase the urinary recovery of this compound.[1]
Faropenem: The oral bioavailability of faropenem medoxomil is significantly higher, estimated at 70-80%.[13] The half-life of faropenem is approximately 0.9 hours.[13] It is about 90-95% bound to serum proteins.[13] The time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) is the key pharmacodynamic parameter predicting its efficacy.[14]
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Faropenem |
| Prodrug | This compound Acoxil[1] | Faropenem Medoxomil[2] |
| Oral Bioavailability | 30-40%[1] | 70-80% (medoxomil)[13] |
| Half-life (t1/2) | ~0.7 hours[12] | ~0.9 hours (medoxomil)[13] |
| Protein Binding | - | 90-95%[13] |
| Primary Elimination | Renal[1] | - |
Clinical Efficacy and Safety
This compound: Clinical data for this compound is limited. It has been evaluated in a small number of studies for respiratory and urinary tract infections, with some results being described as generally disappointing.[1] One study on soft tissue infections showed a good clinical response in 5 out of 6 patients.[15] Another study in chronic lower respiratory tract infections found it to have similar efficacy to cefotiam hexetil.[16] The most common side effects reported are gastrointestinal complaints, such as diarrhea.[1]
Faropenem: Faropenem has undergone more extensive clinical evaluation and is approved for use in some countries. It has demonstrated efficacy in treating community-acquired infections, including uncomplicated skin and skin structure infections, respiratory tract infections, and urinary tract infections.[2][5][17] Clinical studies in pediatric populations have shown high efficacy rates and a good safety profile, with diarrhea being the most common side effect.[4][18]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the in vitro activity of antibiotics is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Time-Kill Kinetic Assays
Time-kill assays are performed to assess the bactericidal activity of an antibiotic over time.
-
Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL) in a suitable broth medium.
-
Exposure: The antibiotic is added at various concentrations (e.g., 1x, 4x, 10x MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar.
-
Incubation and Counting: Plates are incubated, and the number of viable colonies (CFU/mL) is determined.
-
Analysis: The change in bacterial count over time is plotted to determine the rate of killing.
Conclusion
This compound and faropenem are both broad-spectrum oral penem antibiotics with a similar mechanism of action. Faropenem appears to have a more favorable pharmacokinetic profile, particularly in terms of oral bioavailability, and has been more extensively studied clinically, demonstrating efficacy in a range of community-acquired infections. The clinical data for this compound is more limited, and while it shows promise in its antibacterial spectrum, its lower bioavailability and less extensive clinical evaluation may be seen as disadvantages.
Further head-to-head comparative studies are needed to definitively establish the relative efficacy and safety of these two penem antibiotics. For researchers and drug development professionals, the choice between these agents would depend on the specific target pathogens, the desired pharmacokinetic properties, and the existing clinical evidence for the intended indication.
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Faropenem Sodium 200 mg Tablets: Composition, Mechanism, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Secunderabad [sterispharma.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. A study of the pharmacokinetics and tolerability of this compound acoxil in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Faropenem_Chemicalbook [chemicalbook.com]
- 14. Pharmacokinetic-pharmacodynamic assessment of faropenem in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical studies of this compound acoxil for soft tissue infections in the surgical field [jstage.jst.go.jp]
- 16. [Comparative study on the efficacy of this compound acoxil and cefotiam hexetil in chronic lower respiratory tract infections by the double-blind method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 18. [Efficacy and safety of faropenem in pediatric patients with bacterial infectious diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ritipenem: A Comparative Analysis Against Standard of Care Antibiotics in Complex Infections
A comprehensive review of available clinical data for the penem antibiotic, ritipenem, reveals a notable absence of direct head-to-head comparative studies against current standard-of-care antibiotics for complicated urinary tract infections (cUTIs) and complicated intra-abdominal infections (cIAIs). While this compound, a broad-spectrum beta-lactam antibiotic, has been investigated for various infectious diseases, publicly accessible, robust clinical trial data in these specific and critical areas of unmet medical need is scarce. This guide, therefore, aims to provide a comparative overview based on the limited available information for this compound and extensive data for established standard-of-care treatments, offering researchers, scientists, and drug development professionals a framework for understanding its potential positioning.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. Its primary targets are penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall. By binding to and inactivating these proteins, this compound leads to the formation of a defective cell wall, ultimately causing bacterial cell lysis and death.[1] In E. coli, this compound primarily targets PBP2.[1]
Standard-of-care antibiotics for cUTIs and cIAIs, such as carbapenems (e.g., meropenem, imipenem), piperacillin-tazobactam, and cephalosporins (e.g., ceftriaxone), share a similar overarching mechanism of inhibiting cell wall synthesis, though their specific affinities for different PBPs may vary.
References
Safety Operating Guide
Personal protective equipment for handling Ritipenem
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ritipenem. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Recommended Personal Protective Equipment for Handling this compound
| Task | Minimum PPE Requirement |
| Weighing and Aliquoting Powder | - Full-face or half-mask respirator with P100 (or equivalent) particulate filters- Chemical-resistant disposable coveralls or lab coat with long sleeves- Double-gloving with nitrile or latex gloves (outer pair chemical-resistant)- Safety glasses or goggles with side shields |
| Preparing Solutions | - Lab coat with long sleeves- Nitrile or latex gloves- Safety glasses with side shields |
| Administering to Animals | - Lab coat or disposable gown- Nitrile or latex gloves- Safety glasses or face shield |
| Cleaning and Decontamination | - Chemical-resistant coveralls or gown- Chemical-resistant gloves- Safety goggles or face shield |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound. The following workflow outlines the key steps from receiving the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, disposable lab coats, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound, as well as rinsates from cleaning contaminated glassware, should be collected in a clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[1]
-
Decontamination: All surfaces and non-disposable equipment that have come into contact with this compound should be thoroughly decontaminated. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent and then water.
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][2] Stock antibiotic solutions are considered hazardous chemical waste and should be collected for approved chemical waste disposal.[1]
PPE Selection Logic
The choice of personal protective equipment is contingent on the potential for exposure during a given task. The following diagram illustrates a decision-making process for selecting the appropriate level of PPE.
It is imperative to consult your institution's specific safety guidelines and the manufacturer's safety data sheet (SDS) for this compound, if available, for the most comprehensive and up-to-date information. In the absence of a specific SDS, these general guidelines for handling potent pharmaceutical compounds should be followed.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
